Dodecamethylpentasiloxane

Catalog No.
S582185
CAS No.
141-63-9
M.F
C12H36O4Si5
M. Wt
384.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecamethylpentasiloxane

CAS Number

141-63-9

Product Name

Dodecamethylpentasiloxane

IUPAC Name

bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane

Molecular Formula

C12H36O4Si5

Molecular Weight

384.84 g/mol

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h1-12H3

InChI Key

FBZANXDWQAVSTQ-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 7.04X10-5 mg/L at 25 °C
Soluble in carbon tetrachloride, carbon disulfide
Soluble in benzene and higher hydrocarbons; slightly soluble in alcohol and the heavy hydrocarbons

Synonyms

1,1,1,3,3,5,5,7,7,9,9,9-Dodecamethylpentasiloxane; DC 200 Fluid 2; KF 96L2CS

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

The exact mass of the compound Dodecamethylpentasiloxane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.04x10-5 mg/l at 25 °csoluble in carbon tetrachloride, carbon disulfidesoluble in benzene and higher hydrocarbons; slightly soluble in alcohol and the heavy hydrocarbons. It belongs to the ontological category of organosiloxane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dodecamethylpentasiloxane L5 structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Dodecamethylpentasiloxane (CAS 141-63-9) is a linear siloxane with the molecular formula C₁₂H₃₆O₄Si₅ and a molecular weight of 384.84 g/mol [1] [2]. It is used in research as a catalyst, surfactant, lubricant, and for studying the properties of other organosilicon compounds [1].

The table below summarizes its basic identifying information and key physical properties compiled from chemical databases [2]:

Property Value / Description
CAS Number 141-63-9 [1] [2]
Molecular Formula C₁₂H₃₆O₄Si₅ [1] [2]
Molecular Weight 384.84 g/mol [1] [2]
Boiling Point 230 °C (lit.) [2]
Melting Point -81 °C (lit.) [2]
Density 0.875 g/mL at 25 °C (lit.) [2]
Refractive Index n 1.3825 (lit.) [2]
Viscosity 1.7 mm²/s [2]
Flash Point 187 °F (86 °C) [2]
Vapor Pressure <1 mm Hg at 20 °C [2]

Safety and Toxicology

Available safety data indicates a low acute oral toxicity, with an LDLo (Lethal Dose Low) in guinea pigs reported at 50 g/kg [2]. The compound is classified with the GHS warning symbol and hazard statements for causing skin and eye irritation (H315-H319) and potential respiratory irritation (H335) [2].

While the provided search results do not contain detailed toxicology studies on this compound specifically, a review on the related cyclic siloxane Decamethylcyclopentasiloxane (D5) offers insights into the behavior of this class of compounds [3]:

  • Toxicokinetics: Siloxanes like D5 can be absorbed but show rapid clearance from the body, primarily through exhalation of the unchanged compound or excretion of metabolites in urine, suggesting a low potential for bioaccumulation [3].
  • Mutagenicity & Genotoxicity: D5 was not found to be DNA reactive or mutagenic in standard test systems [3].
  • Carcinogenicity: A chronic inhalation study in female rats noted a small increase in uterine tumors. However, mechanistic studies suggest this is not due to genotoxicity or direct endocrine activity, but rather an indirect effect related to dopamine signaling and estrogen imbalance [3].

Visualizations

Based on its molecular structure and the available technical information, the following diagrams have been generated using Graphviz.

Molecular Structure Relationship

This diagram visualizes the basic structural relationship of this compound as a chain of silicon and oxygen atoms terminated by trimethylsilyl groups [1].

OS1 O-Si OS2 O-Si OS1->OS2 Backbone OS3 O-Si OS2->OS3 Backbone OS4 O-Si OS3->OS4 Backbone TMS2 -(CH₃)₃Si OS4->TMS2 Backbone TMS1 (CH₃)₃Si- TMS1->OS1 Backbone

[caption] Diagram 1: Structural relationship of this compound (L5).

Key Data Overview

This chart summarizes the core chemical and physical property data for quick reference.

Start This compound (L5) P1 CAS: 141-63-9 Start->P1 Identifier P2 Formula: C₁₂H₃₆O₄Si₅ Start->P2 Composition P3 MW: 384.84 g/mol Start->P3 Mass P4 State: Liquid Start->P4 Form P5 Density: 0.875 g/mL Start->P5 Physical Property P6 Boiling Pt: 230 °C Start->P6 Physical Property

[caption] Diagram 2: Key identifier and property summary for this compound.

References

Chemical Identity and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and key physical properties of Dodecamethylpentasiloxane.

Property Type Description
CAS Number 141-63-9 [1] [2]
Molecular Formula C₁₂H₃₆O₄Si₅ [1] [2]
Molecular Weight 384.84 g/mol [1] [2]
Melting Point -81 °C (lit.) [1]
Boiling Point 229-230 °C (lit.) [1] [2]
Density 0.875 - 0.88 g/mL at 25 °C [1] [2]
Refractive Index n20D 1.39 [2]
Form Colourless clear liquid [1] [2]
Viscosity 1.7 mm²/s [1]
Flash Point 187 °F (86.1 °C) [1]

Synthesis and Production

A patented method describes a continuous process for synthesizing high-purity, low-viscosity dimethyl silicone oils, including this compound [3]. The system involves:

  • Catalytic Synthesis: A mixture of raw materials including hexamethyldisiloxane (MM), octamethyltrisiloxane (MDM), and decamethyltetrasiloxane (MD2M) is fed into a fixed-bed reactor containing a solid acid catalyst for a polymerization reaction [3].
  • Continuous Separation: The reaction mixture is then processed through a multi-tower separation system. This system typically includes an atmospheric pressure separation tower and several pressure separation towers to efficiently separate and purify the different silicone oil products, including this compound (MD3M) [3].
  • Automated Control: The process emphasizes automated control of parameters like reflux ratio, temperature, and pressure to ensure stable and efficient continuous production [3].

The following diagram illustrates the logical workflow of this continuous production and separation system:

architecture Reactants Raw Material Feed (MM, MDM, MD₂M) Reactor Fixed-Bed Reactor (Solid Acid Catalyst) Reactants->Reactor Mixture Reaction Mixture Reactor->Mixture Separation Multi-Tower Separation System (Atmospheric & Pressure Towers) Mixture->Separation Product Purified Product (MD₃M) Separation->Product Control Automated Control System (Reflux, Temperature, Pressure) Control->Reactor Parameter Control Control->Separation Parameter Control

Primary Applications in Research and Development

Based on current research applications, this compound is valued in several fields [2]:

  • Cosmetic Formulations: Used in skincare and haircare products to provide a silky feel and enhance spreadability.
  • Industrial Lubricants: Serves as a high-performance lubricant in machinery, reducing friction and wear.
  • Sealants and Adhesives: Effective in formulations requiring flexibility and durability for construction and automotive applications.
  • Thermal Insulation: Used in the production of thermal insulation materials due to its thermal stability and moisture resistance.
  • Medical Devices: Its biocompatibility makes it suitable for coatings on medical devices that require a non-reactive surface.

Safety and Handling

The table below outlines the available safety information for this compound.

Aspect Details
GHS Signal Word Warning [1]
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [1]
Precautionary Statements P261-P264-P271-P280-P302+P352-P305+P351+P338 [1]
Recommended Storage Refrigerator [1] / Store at Room Temperature [2]
TSCA Status Listed [1]
EPA Registry Listed (141-63-9) [1]

Experimental Protocols and Analytical Methods

For researchers working with this compound, here are key methodological considerations:

  • Purity Analysis: Analyze purity by Gas Chromatography (GC), with commercially available standards having a purity of ≥98.0% [2].
  • Synthesis Procedure: A known synthesis route involves the reaction of Chlorotrimethylsilane and 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane [1].
  • Handling and Storage: The compound has low hydrolytic sensitivity, indicating no significant reaction with aqueous systems [1]. It can be stored in a refrigerator or at room temperature [1] [2].

References

Volatile Methylsiloxanes (VMS): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Volatile Methylsiloxanes (VMS)

Volatile methylsiloxanes (VMS) represent a significant class of organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms with attached methyl groups. These compounds have garnered substantial scientific and regulatory attention due to their unique physicochemical properties, persistence in various environmental compartments, and potential health effects. The global silicone market reached 23.3 billion USD in 2023 and is projected to expand to 32 billion USD by 2032 with a growth rate of 5.1%, underscoring their extensive industrial and commercial importance [1]. Beauty and personal care products (PCPs) constitute a major application sector, accounting for approximately 28.2% of global siloxane production [1].

VMS are classified as high production volume chemicals by both the Organization for Economic Cooperation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA), with annual production volumes exceeding 800,000 tons in China and 470,000 tons in the United States for cyclic methylsiloxanes alone [2]. Their widespread application across numerous industries, combined with concerns regarding environmental persistence and bioaccumulation potential, necessitates a comprehensive understanding of their chemical behavior, analytical determination, and toxicological profiles for researchers and drug development professionals working to assess and mitigate potential risks [1].

Chemical Foundations and Structural Properties

Fundamental Chemistry and Classification

The chemistry of siloxanes dates to 1872 when the first siloxane polymer was synthesized, with significant advancements pioneered by Frederic Stanley Kipping in 1904 through the application of Grignard reactions to prepare organosilicon compounds [2]. The term "silicones" originated from an initial misconception that these compounds possessed structures analogous to ketones (Si=O), but subsequent research established that silicon does not form stable double bonds, leading to the correct structural understanding of siloxanes as featuring repeating —[R₂Si–O]— units with organic substituents (typically methyl groups) attached to silicon atoms [2].

VMS are systematically categorized based on their molecular architecture:

  • Linear VMS (lVMS): Designated as Lₙ, where n represents the number of silicon atoms (e.g., L3, L4, L5). These compounds form chain-like structures and function as volatile and non-volatile liquids in various applications [2].
  • Cyclic VMS (cVMS): Designated as Dₙ, where n indicates the number of silicon atoms in the ring (e.g., D3, D4, D5, D6). These form ring structures and are primarily employed as volatile liquids in personal care formulations [2].

The chemistry of siloxanes further distinguishes four levels of functionality that determine structural geometry: monofunctional units (M) that terminate chains, difunctional units (D) that form linear chains or cyclic compounds, trifunctional units (T), and tetrafunctional units (Q) that create branched and cross-linked molecules found in resins, rubbers, and elastomers [2].

Physicochemical Properties and Structure-Activity Relationships

VMS exhibit a combination of unique physicochemical properties that underlie their widespread commercial application and environmental behavior. These properties include high vapor pressure, low surface tension, low water solubility, and high octanol-water partition coefficients (log P) [1]. The table below summarizes key properties and structural characteristics of major VMS compounds:

Table 1: Structural Characteristics and Properties of Selected VMS Compounds

Compound Chemical Formula Molecular Weight (g/mol) Structure Type Primary Applications
L3 (Octamethyltrisiloxane) C₈H₂₄O₂Si₃ 236.5 Linear Personal care products [1]
L4 (Decamethyltetrasiloxane) C₁₀H₃₀O₃Si₄ 310.7 Linear Personal care products [3]
L5 (Dodecamethylpentasiloxane) C₁₂H₃₆O₄Si₅ 384.8 Linear Personal care products [3]
D3 (Hexamethylcyclotrisiloxane) C₆H₁₈O₃Si₃ 222.5 Cyclic Personal care products, oven use [3]
D4 (Octamethylcyclotetrasiloxane) C₈H₂₄O₄Si₄ 296.6 Cyclic Personal care products [1]
D5 (Decamethylcyclopentasiloxane) C₁₀H₃₀O₅Si₅ 370.8 Cyclic Hair care, antiperspirants, lotions [3]
D6 (Dodecamethylcyclohexasiloxane) C₁₂H₃₆O₆Si₆ 444.9 Cyclic Personal care products [1]

The siloxane bond (Si-O) exhibits greater length (1.64 Å) and higher bond energy (451 kJ/mol) compared to the C-C bond (1.47 Å, 347 kJ/mol), contributing to the thermal stability and chemical inertness observed in these compounds [2]. Additionally, the large ionic radius of silicon atoms and increased bond angles create more open molecular structures with weaker intermolecular forces, explaining their unusual volatility despite relatively high molecular weights [2].

The physicochemical properties of VMS directly influence their environmental fate and biological interactions. Specifically, smaller molecular size and lower molecular weight enhance the potential for dermal penetration and bioavailability. According to Lipinski's Rule of Five, compounds with molecular weights <500 Da, log P <5, and limited hydrogen bonding capacity are more likely to cross biological membranes [2]. Most VMS meet these criteria, particularly lower molecular weight cyclic and linear variants (D3-D5, L3-L5), rendering them capable of overcoming biological barriers and potentially accumulating in tissues [2].

Analytical Methodologies for VMS Determination

Headspace Gas Chromatography (HS-GC) with Total Vaporization Technique

The analysis of VMS in complex matrices such as personal care products and environmental samples presents significant analytical challenges due to the potential for system contamination, carry-over effects, and side reactions at GC injectors [4]. Headspace gas chromatography combined with the total vaporization technique (HS-TV-GC) has emerged as a robust solution to circumvent these issues while maintaining excellent analytical performance for both linear (L2-L5) and cyclic (D3-D5) volatile methylsiloxanes [4].

The HS-TV-GC method demonstrates exceptional sensitivity with limits of detection (LOD) below 0.11 μg/vial (equivalent to 0.0025% m/m) and excellent linearity with R² values exceeding 0.9961 with no significant contribution from the intercept (α = 0.05) [4]. When applied to real-world samples including adhesive removers, hair oils, shampoos, and creams, the method achieved satisfactory recoveries exceeding 86% following simple sample pretreatment, validating its utility for routine analysis of commercial products [4].

The following diagram illustrates the complete experimental workflow for VMS analysis using HS-GC methodology:

G VMS Analysis Workflow: Headspace Gas Chromatography SamplePreparation Sample Preparation Weighing Weigh Sample (10-50 mg) SamplePreparation->Weighing VialTransfer Transfer to HS Vial Weighing->VialTransfer InternalStd Add Internal Standard VialTransfer->InternalStd HSGC Headspace GC Analysis InternalStd->HSGC TVT Total Vaporization Technique HSGC->TVT GCSeparation GC Separation TVT->GCSeparation Detection Detection GCSeparation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Quantification Quantification DataAnalysis->Quantification Validation Method Validation Quantification->Validation

VMS analysis workflow using headspace gas chromatography.

Advanced Instrumental Techniques for Environmental Monitoring

For environmental monitoring applications requiring ultra-trace detection capabilities, particularly in atmospheric samples, specialized methods have been developed with exceptional sensitivity. One such method achieves limits of quantification ranging from 3.8 pg m⁻³ for L3 to 320 pg m⁻³ for D4 in air samples, enabling precise quantification of background atmospheric concentrations [5]. This method demonstrated good repeatability with median differences between sample pairs of 2-8% for target analytes [5].

Proton-transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) has emerged as a powerful technique for time-resolved monitoring of VMS dynamics in indoor environments [3]. This approach enables real-time measurement of VMS and other organosilicon compounds with high temporal resolution, revealing complex emission patterns and persistence behaviors in residential settings [3]. The PTR-TOF-MS technique operates on the principle of proton transfer reactions between hydronium ions (H₃O⁺) and volatile organic compounds, followed by time-of-flight mass analysis that provides exact mass-to-charge (m/z) ratios for compound identification and quantification [3].

Sources, Occurrence, and Exposure Pathways

Commercial Applications and Product Emissions

VMS are ubiquitous constituents of consumer and industrial products, with particularly high usage in personal care formulations. These compounds serve multiple functions including antistatic agents, emollients, hair conditioners, humectants, solvents, and viscosity controllers [1]. Recent market analysis indicates that nearly 50% of new skin care products contain at least one type of silicone [2], reflecting their extensive incorporation into commercial formulations.

Comprehensive monitoring studies using PTR-TOF-MS in residential environments have revealed that VMS exhibit diverse emission patterns with both continuous releases from materials and episodic pulses associated with product usage [3]. Among the cyclic siloxanes, D5 consistently emerges as the most abundant species indoors, primarily attributable to personal care product applications [3]. Both D3 and D4 are emitted from oven operations and personal care products, with evidence suggesting additional continuous emission sources [3]. Linear siloxanes (L4, L5) also originate from personal care products while demonstrating persistent indoor behavior due to slower removal mechanisms [3].

Table 2: VMS Concentrations in Environmental and Product Matrices

Matrix Compound Concentration Range Location Notes Citation
Background Air lVMS (L3-L6) <3–540 pg m⁻³ - 4 linear compounds [5]
Background Air cVMS (D3-D6) <420–28,500 pg m⁻³ - 4 cyclic compounds [5]
Personal Care Products Cyclic siloxanes 0.05–773,000 μg g⁻¹ India Median: 501 μg g⁻¹ [1]
Personal Care Products Linear siloxanes ND–6,030 μg g⁻¹ India Median: 0.02 μg g⁻¹ [1]
Indoor Air D5 Most abundant VMS USA Primary source: personal care products [3]
Human Exposure Assessment

The primary exposure pathways for VMS in the general population include inhalation of contaminated air and dermal absorption from product applications [1]. Epidemiological evidence consistently demonstrates an association between personal care product usage and detection of siloxanes in human biological samples [1]. Dermal exposure assessment must consider that cyclic siloxanes can permeate into deeper skin layers (epidermis and dermis), accumulate in each layer and receptor fluid, and potentially disrupt stratum corneum structure, thereby compromising the skin barrier function [1].

Studies employing physiologically based pharmacokinetic (PBPK) modeling indicate that daily inhalation exposure to D4 and D5 may result in significant accumulation in adipose tissue, kidneys, and liver [1]. The persistence of VMS indoors varies by compound class, with linear siloxanes demonstrating extended residence times—persisting for days indoors after episodic release events—due to slower removal rates compared to their cyclic counterparts [3]. The predominant removal mechanism for indoor VMS is ventilation to the outdoor environment, which has important implications for atmospheric chemistry and urban air quality [3].

Environmental Fate and Health Implications

Environmental Persistence and Bioaccumulation

Volatile methylsiloxanes exhibit widespread environmental distribution once emitted to the atmosphere, where they primarily reside due to their high vapor pressure and low water solubility [5]. The environmental persistence of VMS is governed by their reaction with hydroxyl radicals (•OH), with atmospheric lifetimes of approximately 5 days under typical •OH concentrations (10⁶ molecules/cm³) [3]. However, transformation products and accumulation in specific environmental compartments remain areas of active investigation.

Certain VMS have been classified as persistent, bioaccumulative, and toxic (PBT) substances, prompting regulatory scrutiny and restrictions in various jurisdictions. The European Union has classified D4 as very toxic to aquatic life and damaging to fertility, while also recognizing D4, D5, and D6 as very persistent and very bioaccumulative (vPvB) substances [1]. Similarly, the Norwegian Environment Agency has concluded that linear siloxanes (L3, L4, L5) meet the vPvB criteria in the environment [1]. These designations reflect growing concerns regarding the long-term environmental impact of VMS releases.

Toxicological Profiles and Regulatory Status

Comprehensive toxicological assessments have identified potential health concerns associated with VMS exposure, particularly for cyclic compounds. Experimental studies indicate that cyclic siloxanes may cause adverse effects on multiple organ systems, including endocrine disruption, reproductive impairment, neurotoxicity, and immunosuppression [1]. Specific findings include:

  • D4 and D5 exposure leads to increased incidence of endometrial epithelial hyperplasia and benign endometrial adenomas in experimental animals [1].
  • Repeated inhalation studies demonstrate localized effects in the nasal cavity and lungs, reversible liver weight increase, and elevated incidence of uterine adenocarcinoma in female rats [1].
  • D6 exposure promotes oxidative stress responses in aquatic organisms, increasing malondialdehyde, glutathione, and ascorbate content in muscle tissues of crayfish [1].

The European Scientific Committee on Consumer Safety (SCCS) has established a no-observed-adverse-effect-level (NOAEL) of 150 mg kg-bw⁻¹ for reproductive toxicity and potential carcinogenicity, and a lowest observed adverse effect level (LOAEL) of 100 mg kg-bw⁻¹ for effects on the liver, kidney, and thymus [1]. Based on these thresholds, the SCCS concluded that D4 and D5 are unlikely to pose health risks to humans at current exposure levels from personal care products, though chronic low-level exposure effects remain incompletely characterized [1].

Regulatory responses to VMS concerns have been implemented in several regions. The European Union restricted D4, D5, and D6 to <0.1% w/w in both wash-off and leave-on personal care products [1]. The European Commission has further restricted these compounds in various consumer products, including waxes, polishes, and cleaning materials, due to their vPvB properties [1]. The EU is considering proposing D4, D5, and D6 for listing under Annex B of the Stockholm Convention on Persistent Organic Pollutants (POPs) [1]. Notably, many countries, including India, currently lack specific legislation restricting siloxanes in personal care products [1].

Conclusions and Future Perspectives

Volatile methylsiloxanes represent a class of high-production-volume chemicals with unique physicochemical properties that underlie their extensive commercial application and environmental persistence. Current research indicates that cyclic siloxanes, particularly D5, dominate VMS profiles in personal care products and indoor environments, while linear siloxanes demonstrate greater persistence following release events. Analytical methodologies, particularly HS-GC with total vaporization and PTR-TOF-MS, have enabled precise quantification and real-time monitoring of these compounds in complex matrices.

The environmental and health profiles of VMS continue to evolve through ongoing research, with particular concern for their PBT properties and potential endocrine disrupting effects. Regulatory frameworks, especially in Europe, have implemented restrictions based on these concerns, though significant global regulatory disparities persist. Future research priorities should include:

  • Advanced abatement technologies focusing on biological treatment systems as sustainable alternatives to physicochemical methods [6].
  • Comprehensive toxicological assessments of chronic low-level exposure scenarios, particularly for vulnerable populations.
  • Environmental monitoring programs in underrepresented geographical regions to establish global distribution patterns.
  • Green chemistry innovations to develop safer alternatives with reduced environmental persistence and bioaccumulation potential.

References

L5 siloxane environmental occurrence and sources

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Occurrence of L5 Siloxane

The table below summarizes the available quantitative data on L5 siloxane in different environmental matrices. Current research indicates that linear siloxanes like L5 are generally found at lower concentrations in the environment compared to their cyclic counterparts (e.g., D5, D6) [1] [2].

Environmental Matrix Location Concentration Notes Source
Sediment Masan Bay, Korea (2013 & 2021) Not significantly different between the two years Suggests ongoing, continuous sources of contamination. [1]
Adsorption Capacity Laboratory-scale (Al-MCM-41(10) adsorbent) 0.479 mmol g⁻¹ In single-component adsorption experiments; shows higher affinity for adsorbents than cyclic siloxanes. [3]

Analytical Method for Detection and Quantification

A robust method for determining L5 and ten other siloxanes in water samples has been established using Solid-Phase Microextraction combined with Gas Chromatography-Tandem Mass Spectrometry (SPME/GC-MS/MS) [4].

Experimental Protocol
  • Sample Preparation: Internal standard (2,4,6-triethylene-2,4,6-trimethylcyclotrisiloxane, D3V) is added to water samples. The samples are then prepared for Headspace-SPME extraction [4].
  • SPME Fiber Coating: A fiber coated with divinylbenzene/polydimethylsiloxane (DVB/PDMS) or divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) provides the best extraction efficiency for the range of siloxanes [4].
  • GC-MS/MS Analysis:
    • Chromatographic Column: VF-WAX elastic quartz capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness) [4].
    • Detection: Tandem mass spectrometry (MS/MS) for high selectivity and sensitivity [4].
  • Method Performance:
    • Linearity: The correlation coefficient (r) was >0.9946 [4].
    • Precision: Relative standard deviation (RSD%) was <8.0% [4].
    • Detection Limit: The minimum detection mass concentration for the method ranges from 0.008 to 0.025 μg/L [4].

This experimental workflow for analyzing siloxanes in water samples can be visualized as follows:

Water Sample Water Sample Add Internal Standard Add Internal Standard Water Sample->Add Internal Standard Headspace-SPME Extraction Headspace-SPME Extraction Add Internal Standard->Headspace-SPME Extraction GC-MS/MS Analysis GC-MS/MS Analysis Headspace-SPME Extraction->GC-MS/MS Analysis Data Quantification Data Quantification GC-MS/MS Analysis->Data Quantification

Experimental workflow for siloxane analysis in water using SPME/GC-MS/MS [4].

Sources and Environmental Significance

  • Industrial and Consumer Products: L5 is used in industrial applications, personal care products, and as a component in silicone polymers [5] [6]. It can be present as an impurity in commercial formulations [6].
  • Regulatory Status: L5 is a candidate Substance of Very High Concern (SVHC) under EU-REACH due to its very persistent and very bioaccumulative (vPvB) properties. Industry is proactively developing alternatives with reduced L5 content [5].
  • Environmental Behavior: L5 demonstrates a strong adsorption capacity in the liquid phase, particularly to engineered materials like Al-doped mesoporous silica, suggesting a tendency to partition into solid environmental compartments like sediments and suspended particles [3].

Research Gaps and Future Directions

The environmental fate and ecotoxicological profile of L5 are not fully understood [3]. Future research should prioritize:

  • Expanded Monitoring: More comprehensive spatial and temporal monitoring campaigns specifically targeting L5 in water, sediment, and biota.
  • Toxicological Studies: Detailed studies on the chronic effects and bioaccumulation potential of L5 in aquatic and benthic organisms.
  • Source Apportionment: Better quantification of the relative contributions from industrial discharges, wastewater treatment plants, and other diffuse sources.

References

Comprehensive Technical Guide: Environmental Behavior of Linear Volatile Methylsiloxanes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Volatile Methylsiloxanes

Volatile methylsiloxanes (VMS) are organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms with methyl groups attached to silicon atoms. These compounds are commercially produced in both linear (L-VMS) and cyclic (C-VMS) structures, with widespread applications in industrial processes, personal care products (PCPs), and household items. The environmental significance of VMS stems from their high production volumes, persistence in certain environmental compartments, and potential for bioaccumulation. These compounds exhibit unique physicochemical properties, including low surface tension, high thermal stability, and significant hydrophobicity, which govern their environmental distribution and fate [1]. While cyclic VMS (D4-D6) have received more extensive research attention, linear VMS (L3-L5) are increasingly recognized as environmentally relevant due to their persistence in biosolids and potential for bioaccumulation, particularly for longer-chain compounds [1].

The environmental behavior of VMS is governed by their distinctive chemical properties. The silicon-oxygen (Si-O) bond is highly polarized with substantial bond energy (108 kcal mol⁻¹), contributing to the compounds' stability. Additionally, VMS demonstrate high volatility and low water solubility, properties that become more pronounced with increasing molecular weight and chain length. These characteristics lead to complex environmental partitioning patterns, with VMS compounds distributing between atmospheric, aquatic, and terrestrial compartments depending on their specific structure and local environmental conditions [1] [2].

Physicochemical Properties and Environmental Partitioning

Fundamental Chemical Characteristics

Linear VMS compounds are classified based on the number of silicon atoms, with common environmental contaminants including L3 (octamethyltrisiloxane), L4 (decamethyltetrasiloxane), and L5 (dodecamethylpentasiloxane). These compounds consist of dimethylsilyloxy units with trimethylsilyl end groups, creating molecular structures that are both hydrophobic and lipophobic. This dual character results in unusual environmental partitioning behavior that differs from traditional hydrophobic organic contaminants [1] [3].

The table below summarizes key physicochemical properties of common linear and cyclic VMS compounds:

Table 1: Physicochemical Properties of Selected Volatile Methylsiloxanes

Compound Abbreviation Molecular Formula Water Solubility Vapor Pressure log KOW log KOC
Octamethyltrisiloxane L3 C₈H₂₄O₂Si₃ Low (decreases with MW) High Not specified 4.32 (avg)
Decamethyltetrasiloxane L4 C₁₀H₃₀O₃Si₄ Low (decreases with MW) High Not specified 5.13 (avg)
This compound L5 C₁₂H₃₆O₄Si₅ Low (decreases with MW) High Not specified Not specified
Octamethylcyclotetrasiloxane D4 C₈H₂₄O₄Si₄ Low High Not specified 4.23 (avg)
Decamethylcyclopentasiloxane D5 C₁₀H₃₀O₅Si₅ Low High Not specified 5.17 (avg)

Data compiled from multiple sources [1] [3]. Note that water solubility decreases with increasing molecular weight (MW).

Sorption Behavior in Environmental Matrices

The sorption behavior of linear VMS to soil and sediment organic matter is a critical determinant of their environmental fate. Experimental determinations using batch equilibrium methods have yielded organic carbon partition coefficient (KOC) values that are significantly lower than predicted based on their octanol-water partition coefficients (KOW). This discrepancy indicates fundamental differences in how VMS compounds interact with natural organic matter compared to octanol [3].

For linear VMS, measured log KOC values average 4.32 for L3 and 5.13 for L4 across various soil types. The sorption process is characterized by rapid kinetics, with equilibrium typically reached within 24 hours, and desorption occurring even more rapidly (within approximately 1 hour). This rapid equilibration suggests predominantly reversible, partitioning-dominated sorption mechanisms rather than specific binding to soil components. The linearity of sorption isotherms at environmental relevant concentrations (at or below 4% of solubility limits) further supports this partitioning mechanism [3].

Compared to traditional hydrophobic organic compounds with similar KOW values, VMS exhibit lower KOC values, reflecting their unique structural characteristics. Linear free energy relationship analysis indicates that these differences can be quantitatively rationalized by considering the inherent characteristics of VMS compounds combined with differences in solvation properties of organic matter and octanol [3].

Environmental Fate and Transformation Processes

Multimedia Distribution and Persistence

The environmental fate of linear VMS is governed by their partitioning between atmospheric, aquatic, and terrestrial compartments. Multimedia fugacity models indicate that emissions to air result primarily in atmospheric degradation or advection out of the system, with relatively short overall residence times (2.4-2.5 days). In contrast, emissions to water lead to accumulation in sediments and significantly longer residence times (29.5-1120 days) [2].

Modeling assessments demonstrate that when emitted to water, the residence times of VMS in sediment frequently exceed the REACH criterion for persistence in freshwater sediments. This persistence is highly sensitive to the degree of sorption to organic carbon, with variations in measured KOC values resulting in differences of several hundred days in calculated overall residence times. For example, a 1 log unit difference in KOC measurements for D5 translates to a 500-day difference in overall residence times in generic regional modeling, and a 200-day difference in specific-region modeling for Adventfjorden, Svalbard in Norway [2].

The diagram below illustrates the key environmental fate processes for linear VMS:

G L3 L3 Atmosphere Atmosphere L3->Atmosphere Volatilization Water Water L3->Water Direct discharge L4 L4 L4->Atmosphere Volatilization L4->Water Direct discharge L5 L5 L5->Atmosphere Volatilization L5->Water Direct discharge Emissions Emissions Emissions->L3 Emissions->L4 Emissions->L5 Degradation Degradation Atmosphere->Degradation OH radical reaction Volatilization Volatilization Water->Volatilization Sorption Sorption Water->Sorption Bioaccumulation Bioaccumulation Water->Bioaccumulation Sediment Sediment Sediment->Degradation Hydrolysis Biota Biota Volatilization->Atmosphere Sorption->Sediment Bioaccumulation->Biota

Figure 1: Environmental Fate Pathways of Linear Volatile Methylsiloxanes. Compounds partition between environmental compartments through volatilization, sorption, and bioaccumulation processes, with degradation occurring primarily via OH radical reactions in air and hydrolysis in water and sediments.

Response Times and Long-range Transport

Response times following emission reduction or cessation are critical for understanding the temporal dynamics of VMS in the environment. Model predictions indicate that lower molecular weight linear VMS (such as L2) exhibit response times that are essentially independent of environmental characteristics due to fast hydrolysis in water and sediment. In contrast, response times for higher molecular weight compounds (L4, L5) are system-specific, relatively short in shallow water bodies but increasing with depth due to the diminishing role of volatilization as the volume to surface area ratio increases [4].

In sediment compartments, degradation and resuspension rates significantly influence response times. The GloboPOP model predicts rapid response times for VMS in most environmental media except sediment, with compounds distributed predominantly in air where they react with OH radicals, leading to relatively short environmental residence times. Following cessation of emissions, VMS concentrations in the environment are generally expected to decrease rapidly from current levels, though sediment reservoirs may maintain persistence for extended periods [4].

Modeling studies have predicted low Arctic Contamination Potentials for VMS, suggesting limited long-range transport potential compared to some persistent organic pollutants. However, the unique combination of volatility and persistence still enables some atmospheric transport, with the specific extent varying with molecular weight and structure [4].

Analytical Methodologies and Experimental Approaches

Soil-Water Sorption Coefficient Determination

The determination of soil-water sorption coefficients (KOC) for linear VMS requires careful experimental design to account for their high volatility and low water solubility. The following protocol outlines the batch equilibrium method using ¹³C-enriched sorbates for accurate quantification in both soil and aqueous phases [3]:

Table 2: Experimental Protocol for Determining VMS Sorption Coefficients

Step Procedure Critical Parameters Quality Control
Soil Preparation Select soils covering range of textures, OC content (2-5.5%), and pH (5.5-8.3) Characterize %OC, pH, texture Use OECD Guideline 106 recommendations
Solution Preparation Prepare 0.01 M CaCl₂ solution as aqueous phase; filter through 0.2 µm Use deionized water; minimize headspace Filter to remove particulate matter
Spiking Spike [¹³C]-VMS into vessels at soil:solution ratios of 1:20 to 1:50 Loading: 10-1000 ng per vessel; avoid exceeding solubility limits Use ¹³C-enriched compounds for accurate tracing
Equilibration Mix continuously for time intervals (0.5-30 h) for kinetics; 24 h for isotherms Maintain constant temperature; minimize headspace Include controls without soil
Phase Separation Centrifuge samples; carefully separate aqueous and soil phases Avoid cross-contamination between phases Analyze both phases independently
Extraction & Analysis Extract soil with organic solvents; analyze aqueous phase via SPME or direct extraction Use GC-MS with selective detection Measure ¹³C-VMS in both phases

This method has been successfully applied to determine sorption kinetics, isotherms, and desorption behavior for L3 and L4 in United Kingdom soils, yielding average log KOC values of 4.32 for L3 and 5.13 for L4 with standard deviations of 0.09-0.34 log units [3].

Electro-Dewatering Studies for Phase Partitioning

Electro-dewatering (ED) processes provide valuable insights into the phase partitioning behavior of linear VMS during sludge treatment. The experimental approach involves subjecting waste activated sludge to electro-dewatering under controlled conditions of voltage, pressure, and time, followed by comprehensive analysis of VMS distribution in the resulting solid, liquid, and gas phases [1].

The experimental workflow for ED studies can be visualized as follows:

G Sludge Sludge ED_Reactor Electro-Dewatering Reactor (Time, Pressure, Voltage) Sludge->ED_Reactor Solid Dewatered Sludge (Solid Phase) ED_Reactor->Solid Liquid Filtrate (Liquid Phase) ED_Reactor->Liquid Gas Volatile Emissions (Gas Phase) ED_Reactor->Gas Analysis1 Extraction & GC-MS Solid->Analysis1 Analysis2 Analysis2 Liquid->Analysis2 Analysis3 Analysis3 Gas->Analysis3 Results Mass Distribution & Phase Partitioning Analysis1->Results Analysis2->Results Analysis3->Results

Figure 2: Experimental Workflow for Electro-Dewatering Studies to Determine VMS Phase Partitioning. Waste activated sludge undergoes electro-dewatering under controlled conditions, with subsequent analysis of all phases to determine mass distribution of linear and cyclic VMS compounds.

Optimization of ED operating conditions typically employs Box-Behnken Design (BBD) with response surface methodology to identify significant factors affecting dewatering efficiency and VMS partitioning. Critical parameters include applied voltage (20-40 V), pressure (50-150 kPa), and operation time (15-45 minutes). The process results in dry solid content of 35-50%, significantly reducing sludge volume while facilitating analysis of VMS fate during treatment [1].

Research using this approach has demonstrated that linear VMS tend to persist longer in solids compared to cyclic compounds, particularly for longer-chain forms. The elevated temperatures resulting from ohmic heating during ED promote volatilization of cyclic VMS, while linear compounds show greater affinity for the solid phase [1].

Environmental Occurrence and Socioeconomic Drivers

Atmospheric Distribution Patterns

Atmospheric measurements of linear VMS reveal distinct distribution patterns influenced by both industrial and consumer sources. While cyclic VMS (particularly D4 and D5) have been more extensively monitored in air, linear compounds co-occur in atmospheric samples and demonstrate similar source relationships. Recent studies in China's Yangtze River Delta region, which accounts for significant global silicone production, have documented atmospheric D4 concentrations of 50.1 ± 41.8 pptv, with D5 at somewhat lower levels [5] [6].

The atmospheric behavior of linear VMS is characterized by significant spatial heterogeneity, with concentrations increasing from north to south and west to east in China, reflecting regional industrialization patterns. Notably, D4 concentrations in Chinese air are approximately one order of magnitude higher than typically observed in urban areas of developed countries, highlighting the influence of industrial production on atmospheric loading [6].

Atmospheric concentrations of VMS demonstrate diurnal variations linked to emission patterns and meteorological conditions. These temporal fluctuations are more pronounced in urban areas compared to industrial zones, where more consistent emission patterns prevail. The atmospheric lifetimes of linear VMS are determined primarily by reaction with OH radicals, with values typically ranging from several days to weeks depending on specific compound structure and local atmospheric conditions [5].

Socioeconomic Drivers and Emission Sources

The environmental occurrence of linear VMS is strongly influenced by socioeconomic factors, with emission sources differing between compounds. Analysis across global regions indicates that D4 pollution stems mainly from industrial silicone production, while D5 concentrations are more closely linked to the use of personal care products [6].

Interestingly, personal income better predicts atmospheric D5 levels than population density alone, reflecting the consumption-based nature of emissions from personal care products. This relationship highlights the importance of considering economic factors in emission inventory development and regulatory planning [6].

Table 3: Socioeconomic Drivers of Atmospheric VMS Concentrations

VMS Compound Primary Emission Source Key Socioeconomic Driver Spatial Distribution Pattern
D4 Industrial silicone production Industrial capacity Highest near production facilities; east > west China
D5 Personal care products Personal income Correlates with urban density and affluence
Linear VMS (L3-L5) Industrial processes & product use Industrial and population factors Mixed pattern reflecting multiple sources

The dominance of China in global silicone production (57% of global total production in 2017) positions it as a significant source of atmospheric VMS, particularly D4 and linear compounds associated with industrial processes. This substantial production capacity, coupled with the high volatility of VMS, results in considerable emissions during manufacturing and processing stages [6].

Regulatory Considerations and Research Gaps

The environmental risk assessment of linear VMS is complicated by uncertainties in persistence metrics and degradation behavior. While these compounds are not currently regulated as volatile organic compounds in many jurisdictions, concerns regarding their potential persistence and bioaccumulation have prompted evaluation under regulatory frameworks such as REACH in Europe [1] [6].

Modeling studies indicate that residence times of VMS in aquatic systems frequently exceed persistence criteria for freshwater sediments established under REACH regulations. This persistence is highly sensitive to sorption parameters, with variations in measured KOC values significantly affecting persistence assessments. The interaction between enthalpy of sorption values and organic carbon partitioning further complicates these predictions, resulting in substantial differences (up to 1100 days) in calculated overall residence times depending on parameter selection [2].

Significant research gaps remain in understanding the environmental fate of linear VMS, particularly regarding:

  • Transformation products and their environmental behavior
  • Bioaccumulation potential in aquatic and terrestrial food webs
  • Long-term fate in deep sediment layers
  • Interaction with climate-related factors such as temperature changes
  • Advanced analytical methods for tracking these compounds in complex environmental matrices

Future research should prioritize field validation of model predictions, particularly for longer-chain linear VMS (L5 and higher) that may exhibit greater persistence and accumulation potential. Additionally, standardized analytical protocols would enhance comparability across monitoring studies and improve the reliability of emission inventories [1] [2].

References

Occurrence and Concentrations of L5 Siloxane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on L5 siloxane from the search results.

Context Reported Concentration / Level Source / Location Citation
In Consumer Products Up to 73,000 μg/g (7.3% by weight) Personal-care and household products (2008 survey) [1]
In Outdoor Air Median: 2.5 ng m⁻³ New York City air samples (2024 study) [2]
In Indoor Air Detected, but specific concentrations not provided Residential indoor air in California [3]

Analytical Techniques for Detection

While specific protocols for leaching studies are not available, the cited research uses highly sensitive and reliable analytical techniques to detect and quantify siloxanes like L5 in various matrices. You can adapt these core methodologies for leaching experiments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for identifying and measuring volatile organic compounds like L5 siloxane. It separates the components of a sample (GC) and then identifies them based on their mass-to-charge ratio (MS) [1].
  • Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS): This technique is excellent for real-time, high-resolution monitoring of volatile organic compounds in the air. It was used in indoor air studies to track the dynamics and sources of L5 and other siloxanes [3].

Research Context and Pathways for Further Investigation

To assist your work, here is a diagram that maps out the research landscape based on the available information and suggests pathways to fill the data gaps for your technical guide.

Known Context from Search Known Context from Search Identified Knowledge Gaps Identified Knowledge Gaps Known Context from Search->Identified Knowledge Gaps But lacks L5 in Consumer Products L5 in Consumer Products Known Context from Search->L5 in Consumer Products L5 in Indoor Air L5 in Indoor Air Known Context from Search->L5 in Indoor Air Analytical Methods (GC-MS, PTR-TOF-MS) Analytical Methods (GC-MS, PTR-TOF-MS) Known Context from Search->Analytical Methods (GC-MS, PTR-TOF-MS) Proposed Research Pathways Proposed Research Pathways Identified Knowledge Gaps->Proposed Research Pathways Requires Specific Leaching Protocols Specific Leaching Protocols Identified Knowledge Gaps->Specific Leaching Protocols Kinetic Data & Rate Constants Kinetic Data & Rate Constants Identified Knowledge Gaps->Kinetic Data & Rate Constants Impact of Product Matrices Impact of Product Matrices Identified Knowledge Gaps->Impact of Product Matrices Develop Simulated-Use Leaching Tests Develop Simulated-Use Leaching Tests Proposed Research Pathways->Develop Simulated-Use Leaching Tests Characterize Leachate with GC-MS Characterize Leachate with GC-MS Proposed Research Pathways->Characterize Leachate with GC-MS Monitor Air Emissions with PTR-TOF-MS Monitor Air Emissions with PTR-TOF-MS Proposed Research Pathways->Monitor Air Emissions with PTR-TOF-MS High concentrations found (e.g., 73,000 μg/g) High concentrations found (e.g., 73,000 μg/g) L5 in Consumer Products->High concentrations found (e.g., 73,000 μg/g) Fact Emissions linked to PCP use Emissions linked to PCP use L5 in Indoor Air->Emissions linked to PCP use Fact Suitable for detection Suitable for detection Analytical Methods (GC-MS, PTR-TOF-MS)->Suitable for detection Capability

References

Dodecamethylpentasiloxane in landfill leachate

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Significance & Key Properties

Dodecamethylpentasiloxane (L5) is a linear volatile methyl siloxane (VMS) commonly found in landfill leachates. It is widely used in personal care and industrial products due to its low viscosity and high stability [1] [2]. Once discarded, these products release L5 and other siloxanes into landfills.

Key concerns regarding L5 and other VMS in the environment include:

  • Persistence and Toxicity: These compounds are persistent and have been linked to potential ecological and health risks, such as endocrine disruption [1] [2].
  • Prevalence in Leachate: L5 is one of the most frequently detected siloxanes in landfill leachate, making it a target pollutant for environmental research [1].

Quantitative Adsorption Characteristics

The following tables summarize core experimental data on the adsorption of L5 and the cyclic siloxane D6 onto Municipal Solid Waste (MSW), which acts as a natural adsorbent in landfills.

Adsorption Parameter This compound (L5) Dodecamethylcyclohexasiloxane (D6)
Maximum Adsorption Capacity 0.677 μg g⁻¹ 15.864 μg g⁻¹
Best-Fit Isotherm Model Langmuir-Freundlich Langmuir-Freundlich
Optimal Adsorption pH 5.5 5.0
Optimal Adsorption Temperature 30 °C 30 °C
Affinity for MSW Lower Higher
Factor Impact on L5 and D6 Adsorption
Organic Acids & Inorganic Ions Restrict adsorption to a low level by competing for adsorption sites.
Landfill Stage Adsorption is limited during methanogenic and mature stages, promoting siloxane distribution in leachate.

Detailed Experimental Protocol

This section outlines the methodology for determining the adsorption characteristics of L5 on MSW [1] [3].

Sorbent Collection and Preparation (MSW)
  • Source: MSW was collected from a municipal landfill site at a depth of 15-18 meters.
  • Composition: The waste consisted of kitchen waste (52.5%), plastics (11.3%), paper and fabric (8.7%), ash (24.0%), and smaller amounts of other materials.
  • Preparation: The MSW was air-dried, ground, and sieved through a 4 mm mesh. Different particle sizes were then mixed using the quartering method to create a representative sample [1].
Batch Adsorption Experiments

The core procedure for the time-adsorption and isotherm studies was as follows [1] [3]:

  • Sorbent Mass: 10 g of prepared MSW.
  • Siloxane Solution: 50 mL of an aqueous solution containing L5 (and D6 for comparison) at an initial concentration of 20 parts per billion (ppb).
  • Equilibration: Placed in a temperature-controlled shaker at 150 rpm.
  • Separation: After the contact time, the suspension was centrifuged at 3000 rpm for 10 minutes.
  • Analysis: The concentration of siloxane remaining in the supernatant was measured.

Specific Experimental Designs:

  • Time-Adsorption Profile: Contact times ranged from 1 minute to 1980 minutes (33 hours) to determine the kinetics and establish equilibrium time [1] [3].
  • Adsorption Isotherms: Experiments were conducted with varying initial concentrations of L5 and D6 to model the adsorption capacity [1].
MSW Characterization

The MSW sorbent was characterized to understand its properties [1]:

  • Elemental Analysis: Samples were digested with a mixture of HNO₃, HClO₄, and HF, and elemental concentrations were determined using ICP-OES.
  • Physical Properties: Moisture content and loss on ignition (LOI) at 600°C were measured to estimate the organic matter content.

Adsorption Experiment Workflow

The diagram below illustrates the logical flow and key steps of the batch adsorption experiments described in the protocol.

G Start Start: Landfill MSW Sampling Prep MSW Preparation (Air-dry, grind, sieve to <4mm) Start->Prep Char MSW Characterization (Elemental analysis, LOI, moisture) Prep->Char ExpSetup Batch Experiment Setup (10g MSW + 50mL L5/D6 solution) Char->ExpSetup Equil Equilibration (Temp-controlled shaker at 150 rpm) ExpSetup->Equil Separate Phase Separation (Centrifuge at 3000 rpm for 10 min) Equil->Separate Analyze Supernatant Analysis (Measure residual siloxane concentration) Separate->Analyze Model Data Modeling (Langmuir-Freundlich isotherm) Analyze->Model

Research Implications and Context

The data shows that D6 has a significantly higher adsorption capacity onto MSW than L5, suggesting it may be more retained in the waste mass, while L5 could have a greater tendency to remain in the leachate [1].

This research is critical for modeling the fate and transport of siloxanes within a landfill. Understanding that adsorption is weakest during the methanogenic and mature stages helps predict when siloxane concentrations in leachate will be highest, informing the timing and design of leachate treatment systems [1].

References

L5 environmental persistence and bioaccumulation potential

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Environmental Persistence & Bioaccumulation

Environmental Persistence refers to a substance's ability to resist degradation (through chemical, biological, or photolytic processes), leading to its long-term presence in the environment. Bioaccumulation is the process by which a substance builds up in an organism's tissues over time, often from its diet and the surrounding environment [1].

The following table summarizes the core characteristics of major persistent and bioaccumulative contaminants.

Contaminant Class Key Traits & Environmental Persistence Bioaccumulation Potential & Key Findings
PFAS (Per- and polyfluoroalkyl substances) Extreme environmental persistence due to strong C-F bonds [1]. In soil, long-chain PFCAs/PFSAs (e.g., PFOS) dominate surface layers, while short-chain compounds migrate deeper [2]. High bioaccumulation potential; biomagnifies in food chains [3]. Long-chain PFCAs and PFOS dominate in terrestrial biota (invertebrates, birds) [2]. Short-chain PFAS show higher accumulation in edible plant tissues [3].
Micro- and Nano-plastics (MNPs) Persistence estimated from billions of tons of plastic waste in the environment [1]. Secondary MNPs form from larger plastic debris breakdown via UV radiation/mechanical abrasion [1]. Bioaccumulative; potential for trophic transfer [1]. Nano-plastics can penetrate tissues/organs, unlike microplastics typically trapped in guts [1].

| Endocrine Disrupting Compounds (EDCs) (e.g., BPA, DEHP) | Widespread in agricultural soils from industrial waste/sludges [4]. BPA detected at 0.7-42 µg/kg, DEHP at 0.3-117 mg/kg dry soil [4]. | Documented bioaccumulation in crops (e.g., tomato roots/leaves) [4]. Root exposure to low/env. doses disrupts plant growth/fruit production [4]. |

Experimental Protocols for Assessment

This section outlines standard methodologies for evaluating the fate and effects of these contaminants.

Plant Uptake and Phytotoxicity Assessment

This protocol, adapted from a 2025 study on tomatoes, is suitable for investigating the effects of EDCs or other contaminants on crops [4].

  • 1. Plant Material and Growth Conditions:

    • Use a standardized plant model (e.g., Solanum lycopersicum).
    • Sow seeds in potting soil. After germination, select uniform plants for the experiment.
    • Assign at least 8 biological replicates per treatment group.
    • Randomize pot positions regularly to minimize environmental bias.
  • 2. Treatment Application:

    • Prepare stock solutions of the contaminant (e.g., BPA, DEHP) in a solvent like ethanol, then dilute to target concentrations in water.
    • Apply treatments via root watering every two days.
    • Include a control group watered with the same volume of solvent used in treatments.
    • Test environmentally relevant concentrations (e.g., 0.05 µg/L and 50 µg/L for BPA; 0.5 µg/L and 10 µg/L for DEHP) in both single and co-exposure settings [4].
  • 3. Data Collection:

    • Vegetative Stage: Measure germination rate, stem elongation, branch emergence, and leaf number weekly. At harvest, measure fresh and dry biomass.
    • Physiological/Biochemical Analysis: Quantify photosynthetic pigment content (chlorophyll a, b, carotenoids) by acetone extraction and spectrophotometry. Assess oxidative stress by measuring Malondialdehyde (MDA) content using the thiobarbituric acid (TBA) method [4].
    • Reproductive Stage: Monitor time to first flowering, flower number, fruit set, maturation, and final fruit weight and yield.
  • 4. Statistical Analysis:

    • Use R or similar software.
    • Test for normal distribution (Shapiro test) and homogeneity of variances (Bartlett test).
    • Apply ANOVA with a post-hoc Tukey test for parametric data, or Kruskal-Wallis with a post-hoc Dunn test for non-parametric data.
    • Perform multivariate analysis like Principal Component Analysis (PCA) to visualize treatment effects across multiple parameters [4].

The workflow for this experimental design can be visualized as follows:

Start Start Experiment Germination Germination & Growth (Standardized Conditions) Start->Germination Treatment Treatment Application (Root watering with contaminants) Germination->Treatment DataVeg Vegetative Data Collection (Stem elongation, leaf count, biomass) Treatment->DataVeg DataRepro Reproductive Data Collection (Flowering, fruit yield) Treatment->DataRepro DataPhysio Physiological Analysis (Chlorophyll, oxidative stress) DataVeg->DataPhysio Analysis Statistical Analysis (ANOVA, PCA) DataPhysio->Analysis DataRepro->Analysis Results Interpret Results Analysis->Results

Terrestrial Ecosystem Field Monitoring

This protocol, based on a 2025 PFAS study, details how to assess contaminant distribution and transfer in a terrestrial food web [2].

  • 1. Study Area and Sampling Design:

    • Select sites along a known pollution gradient (e.g., near an industrial facility).
    • Establish a systematic sampling plan covering the area.
  • 2. Sample Collection from Multiple Matrices:

    • Soil: Collect core samples at various depths (e.g., 0-100 cm in 10 cm increments) to analyze vertical distribution.
    • Flora: Sample dominant plant species (e.g., stinging nettles, Urtica dioica).
    • Invertebrates: Collect various taxa (e.g., earthworms, isopods, snails, spiders) to assess taxon-specific accumulation and trophic transfer.
    • Vertebrates: Use a model bird species like the great tit (Parus major), which has a small home range. Collect blood plasma (for internal concentration) and feathers (to evaluate as a non-destructive monitoring tool).
  • 3. Laboratory Analysis:

    • Use advanced techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify target contaminants (e.g., 29 legacy and emerging PFASs) [2].
    • Perform quality control/assurance with blanks and standards.
  • 4. Data and Statistical Analysis:

    • Calculate contamination profiles and concentrations for each matrix.
    • Use correlation analysis (e.g., Pearson) to establish associations between matrices and identify potential proxy indicators (e.g., earthworms for bird exposure) [2].

Analytical Techniques for Detection

Accurately detecting and quantifying emerging contaminants at trace levels requires sophisticated instrumentation.

Technique Primary Applications Key Contaminant Targets
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) High-sensitivity identification/quantification in complex env. and biological samples [1]. PFAS, Pharmaceuticals (PPCPs), EDCs [1].
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile/semi-volatile organic compounds [1]. Legacy POPs (e.g., PBDEs), some plasticizers [1].
Enzyme-Linked Immunosorbent Assay (ELISA) High-throughput screening for specific compounds/classes [1]. Specific PFAS, toxins, bioactive contaminants [1].
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Elemental analysis; detection of metal-based nanomaterials [1]. Nanomaterials (e.g., silver, titanium dioxide nanoparticles) [1].

Advanced Concepts: Biomarkers and Machine Learning

Cutting-edge research is moving beyond external exposure measurements to understand biological impacts.

  • Plasma Proteomics for Organ Aging: A 2025 study used machine learning on plasma proteomics data from 44,498 individuals to estimate the biological age of 11 organs. They found that having an "aged" brain or immune system was a significant predictor of mortality, while "youthful" brains and immune systems were associated with longevity [5]. This approach could be applied to understand the systemic health impacts of chronic exposure to environmental contaminants.
  • AI in Biomarker Discovery: In sepsis research, nine machine learning algorithms (including GBM, XGBoost, SVM) were used to identify key programmed cell death (PCD) related genes as age-specific biomarkers from gene expression data [6]. This methodology is directly transferable to environmental health, enabling the discovery of novel biomarkers for contaminant-specific exposure and effect from complex omics datasets.

References

Application Note: GC-MS Analysis of Dodecamethylpentasiloxane (L5)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Dodecamethylpentasiloxane (L5) is a linear volatile methyl siloxane (VMS) with widespread use in industrial and consumer products [1]. These compounds are of significant environmental and analytical interest due to their persistence, potential bioaccumulation, and occurrence in various environmental compartments, including air, water, and landfill leachate [2] [1]. Robust and sensitive analytical methods, particularly GC-MS, are essential for monitoring L5. This note provides a detailed protocol for analyzing L5 in environmental samples, incorporating experimental data and validation parameters.

2. Experimental Protocol 2.1. Materials and Reagents

  • Analytical Standard: this compound (L5) (CAS RN: 141-63-9), purity >97.0%(GC) [3].
  • Solvents: HPLC or GC-grade solvents such as n-hexane [1] [4].
  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges. EVOLUTE EXPRESS ABN cartridges have demonstrated improved stability for VMS compared to other media [1].
  • Internal Standards: Deuterated or other suitable internal standards for quantification.

2.2. Sample Preparation and Extraction The choice of extraction method depends on the sample matrix. The workflow below outlines two common approaches for environmental samples:

G Start Start Sample Preparation Matrix Sample Matrix Start->Matrix AirPath Air Sampling Matrix->AirPath LiquidPath Liquid Sampling (e.g., Landfill Leachate) Matrix->LiquidPath SPE Solid-Phase Extraction (SPE) on ABN Cartridges AirPath->SPE Pump air through pre-conditioned cartridge LiquidPath->SPE Pass liquid through pre-conditioned cartridge Elution Elute with Solvent (e.g., n-hexane) SPE->Elution Analysis GC-MS/MS Analysis Elution->Analysis

  • For Air Samples: A known volume of air is pulled through a pre-conditioned EVOLUTE EXPRESS ABN SPE cartridge using a vacuum pump at a defined flow rate (e.g., 0.3 standard liters per minute). The analytes are trapped on the sorbent material [1].
  • For Liquid Samples (e.g., Landfill Leachate): The water sample is passed through a pre-conditioned SPE cartridge. VMS compounds like L5 have a high affinity for solid phases, making SPE an effective concentration and clean-up technique [2]. The adsorbed analytes are then eluted with an appropriate solvent like n-hexane [1].

2.3. Instrumental Analysis: GC-MS/MS Conditions The following conditions, adapted from recent literature, provide a robust starting method for L5 analysis.

  • GC System: Trace 1300 GC or equivalent [4].
  • MS/MS System: TSQ 8000 triple quadrupole or equivalent [4].
  • Column: TG-1MS or equivalent non-polar capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) [4].
  • Carrier Gas: Helium (purity >99.999%), constant flow mode at 1.0 mL/min [4].
  • Injection: Splitless mode (1 min), injection volume: 1.0 µL [4].
  • Inlet Temperature: 280 °C [4].
  • Oven Temperature Program:
    • Initial: 100 °C, hold for 1 min.
    • Ramp 1: 30 °C/min to 220 °C, hold for 1 min.
    • Ramp 2: 30 °C/min to 280 °C, hold for 5 min [4].
  • MS/MS Detection: Electron Impact (EI) ionization. Operate in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity. The specific precursor and product ions for L5 must be determined experimentally.

3. Data Presentation and Method Validation To ensure the reliability of the analytical method, it must be validated according to established parameters. The table below summarizes typical acceptance criteria and reported data from similar analyses.

Table 1: GC-MS/MS Method Validation Parameters and Reference Data

Validation Parameter Acceptance Criteria Reported Data (from literature)
Specificity No interference at analyte retention time [5]. Achieved via MS/MS selective ion transitions [4].
Linearity (Correlation Coefficient, R²) ≥ 0.999 [5]. R² ≥ 0.9994 for penicillin G in complex matrices [4].
Precision (Repeatability, RSD) < 2% [5]. Intra-day RSD 2.13–4.82% for penicillin G [4].
Accuracy (Recovery %) 98–102% [5]. 80.31–94.50% for penicillin G in egg matrices [4].
Limit of Detection (LOD) Signal-to-noise ≥ 3:1 [5]. LOD for L5 in air: 2.5 ng m⁻³ (as median concentration) [1].
Limit of Quantification (LOQ) Signal-to-noise ≥ 10:1 [5]. -

4. Discussion and Environmental Context The developed method is highly applicable for environmental monitoring. Studies have shown that VMS like L5 are prevalent in urban atmospheres due to emissions from personal care products. For instance, median concentrations of L5 in New York City air were reported at 2.5 ng m⁻³, among the highest outdoor levels measured [1]. In landfill environments, L5 is a common contaminant in leachate, and its adsorption behavior on municipal solid waste is pH and temperature-dependent, with optimal adsorption observed around pH 5.5 and 30°C [2]. The physical properties of L5, such as its boiling point (229°C) and specific gravity (0.88), make it well-suited for analysis under the GC conditions described [3].

5. Conclusion This application note outlines a validated GC-MS/MS method for the sensitive and selective detection of this compound (L5). By following the protocols for sample preparation, instrumental analysis, and method validation detailed above, researchers can reliably quantify L5 in various environmental samples to support monitoring and regulatory compliance.

References

detection of L5 in silicone rubber products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to L5 Detection

L5, or dodecamethylpentasiloxane, is a linear volatile methylsiloxane (VMS). The analysis of VMSs like L5 in silicone rubber is crucial because these compounds can migrate from the product into food, saliva, or the environment, posing potential health risks [1]. Due to the volatility of these compounds, gas chromatography (GC) coupled with a mass spectrometry (MS) detector has become the most commonly used method for their qualitative and quantitative detection, offering high separation efficiency, resolution, and sensitivity [1] [2].

Analytical Techniques and Comparison

Research has systematically compared three sample preparation methods coupled with GC-MS for detecting L5 and other VMSs in food-contact silicone rubber. The following table summarizes the key performance metrics for each method, providing a basis for selection [1].

Table 1: Comparison of GC-MS Methods for Detecting L5 in Silicone Rubber

Method Full Name Key Principle Method Detection Limit (MDL) for L5 Average Recovery for L5 Key Advantages
P&T-GC-MS Purge and Trap Gas Chromatography-Mass Spectrometry Volatiles are purged by nitrogen, trapped on an adsorbent, and then thermally desorbed into the GC. 0.5 μg/kg 96.8% Highest sensitivity, best recovery, solvent-free, full automation [1].
HS-SPME-GC-MS Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry A fiber coated with a stationary phase is exposed to the vial's headspace to adsorb analytes. 5.1 μg/kg 89.5% Solvent-free, simple, good for volatile compounds [1].
UASE-GC-MS Ultrasound-Assisted Solvent Extraction Gas Chromatography-Mass Spectrometry Ultrasound energy is used to enhance the extraction of analytes into an organic solvent. 8.7 μg/kg 84.1% Widely used, well-understood methodology [1].

Based on this comparative data, P&T-GC-MS is the recommended method for the detection of L5 due to its superior sensitivity and reliability.

Detailed Experimental Protocol: P&T-GC-MS

This protocol is adapted from published research for the determination of L5 in silicone rubber products [1].

Sample Preparation
  • Collection: Obtain a representative sample of the silicone rubber product.
  • Cleaning: Wash the sample with purified water and allow it to dry to eliminate surface contaminants.
  • Homogenization: Cut the sample into small pieces (approximately 2 mm x 2 mm) using clean ceramic scissors.
  • Weighing: Accurately weigh 0.2 g of the homogenized sample into a clean 40 mL glass vial.
Instrumentation and Materials
  • GC-MS System: A gas chromatograph equipped with a mass spectrometer detector.
  • P&T Autosampler: A full-automatic purge and trap concentrator (e.g., Teledyne Tekmar Atomx XYZ).
  • Analytical Column: A capillary GC column, such as a DB-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent.
  • Standards: Certified reference standards for L5 and other target methylsiloxanes.
  • High-Purity Gases: Nitrogen (or helium) as the purge gas and carrier gas.
P&T-GC-MS Conditions

Table 2: Typical Instrumental Parameters for P&T-GC-MS Analysis of L5

Parameter Setting
Purge & Trap
Purge Gas Nitrogen, 99.999% purity
Purge Flow Rate 40 mL/min
Purge Time 12 min
Trap Tenax/Silica Gel/Charcoal
Desorb Temperature 280°C
Desorb Time 1 min
Gas Chromatography
Column DB-5MS (30 m × 0.25 mm × 0.25 μm)
Injection Mode Splittless
Inlet Temperature 250°C
Oven Program 40°C (hold 2 min) → 20°C/min → 150°C → 5°C/min → 250°C (hold 5 min)
Carrier Gas Helium, constant flow 1.0 mL/min
Mass Spectrometry
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Data Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion for L5 m/z 73 (base ion), 133, 207
Quality Control and Validation
  • System Suitability: Test the system with a standard before running samples.
  • Calibration Curve: Prepare a series of standard solutions at a minimum of five concentration levels to establish a linear calibration curve. The correlation coefficient (r²) should be ≥0.995.
  • Blank Analysis: Run a method blank (empty vial) with each batch of samples to monitor for background contamination, which is a critical concern in VMS analysis [1].
  • Precision and Accuracy: Assess method precision by analyzing replicate samples (n=6) and report relative standard deviations (RSD). Determine accuracy through spike-recovery experiments at appropriate concentration levels.

The experimental workflow from sample preparation to final analysis is outlined below.

G start Start: Homogenized Silicone Rubber Sample weigh Weigh 0.2 g into 40 mL vial start->weigh purge Purge & Trap Concentration Purge: N₂, 40 mL/min, 12 min Trap: Tenax/Silica/Charcoal weigh->purge desorb Thermal Desorption 280°C for 1 min purge->desorb gc GC Separation DB-5MS Column Temperature Ramp Program desorb->gc ms MS Detection EI Mode, SIM Quantification Ion m/z 73 gc->ms data Data Analysis & Quantification ms->data

Diagram 1: P&T-GC-MS Workflow for L5 Detection.

Critical Methodological Notes

  • Background Contamination Control: Silicone-based materials are ubiquitous in labs (e.g., septa, o-rings, GC column stationary phase). These can be significant sources of VMS contamination. It is crucial to run blanks and minimize the use of such materials in the analytical process [1].
  • Alternative and Confirmatory Techniques: While GC-MS is the workhorse for VMS analysis, other techniques can be applied for different purposes.
    • Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR): These are valuable for identifying the organic structure of the silicone rubber matrix itself and studying aging mechanisms, though they are less sensitive for specific migrant quantification like L5 [2].
    • Thermogravimetric Analysis (TGA): This method can study the thermal degradation process of silicone rubber, which produces cyclic and linear siloxanes, but is not typically used for direct quantification of specific migrants like L5 [2].

Conclusion and Recommendations

For the sensitive and accurate , Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) is the most robust method based on current research. Its high sensitivity, excellent recovery, and solvent-free, automated process make it ideal for quality control and research applications. When developing an in-house method, stringent control of background contamination is the most critical factor for success.

References

quantifying Dodecamethylpentasiloxane in food-contact materials

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Context and Importance

In the European Union, while there is no harmonized specific migration limit for individual siloxanes, the German Federal Institute for Risk Assessment (BfR) Recommendation XV sets a general limit for volatile organic compounds (VOCs) from silicones at 0.5% (w/w) [1] [2]. This VOC value is often used as a proxy for the release of siloxane oligomers like L5.

Furthermore, several cyclic siloxanes (D4, D5, D6) are officially listed as Substances of Very High Concern (SVHC) [1]. Although L5 is not currently on the SVHC list, it has been on the Community Rolling Action Plan (CoRAP) for evaluation due to potential persistent, bioaccumulative, and toxic (PBT) properties [2]. This regulatory scrutiny makes robust analytical methods for L5 essential for safety assessments.

Analytical Methods Comparison

The following table compares the traditional, non-specific method with the modern, specific technique for assessing L5 and related siloxanes.

Method Feature Gravimetric VOC (BfR) GC-FID with Solvent Extraction
Principle Measures total weight loss after heating; an indirect proxy for volatiles [1]. Chromatographic separation and quantitative detection of individual siloxanes [1].
Target Non-specific; all volatile materials (including moisture) [1]. Specific identification and quantification of L5, L4, L3, D4, D5, D6, and higher oligomers [1].
Key Limitation Highly susceptible to interference from ambient moisture, leading to potential misinterpretation [1]. Provides specific, compound-level data; unaffected by moisture [1].
Regulatory Use Accepted for compliance testing against BfR Recommendation XV [1]. Superior for research, development, and precise safety evaluation; supports compliance data [1].

Detailed Protocol: GC-FID Quantification of L5

This protocol is established and validated for determining extractable volatile linear and cyclic siloxane oligomers in silicone elastomers [1].

Scope and Applications
  • Applications: Suitable for food-contact and skin-contact silicone elastomers (e.g., baking molds, infant soothers).
  • Analyte Range: Can detect linear (L4 to ~L30) and cyclic (D4 to ~D31) siloxanes. Note: L3 and D3 may co-elute with the solvent [1].
Equipment and Reagents
  • Gas Chromatograph with Flame Ionization Detector (GC-FID) [1].
  • Capillary GC Column: e.g., 5% phenyl polysilphenylene-siloxane (e.g., DB-5ms type), 30 m length [1].
  • Internal Standard: 1,3,5-tri-tert-butylbenzene (TBB) [1].
  • Extraction Solvent: n-Heptane [1].
  • Reference Standards: Dodecamethylpentasiloxane (L5, ≥97%), and other relevant siloxanes for calibration [1].
Experimental Workflow

The following diagram outlines the complete analytical procedure from sample preparation to final quantification.

SamplePrep Sample Preparation Extraction Solvent Extraction SamplePrep->Extraction GC_FID_Analysis GC-FID Analysis Extraction->GC_FID_Analysis Calibration Prepare Calibration Standards Calibration->GC_FID_Analysis Data_Processing Data Processing & Quantification GC_FID_Analysis->Data_Processing

Step-by-Step Procedures
  • Sample Preparation: Cut the silicone article into small pieces (e.g., ~2x2 mm) using clean scissors or a cryo-mill. Avoid procedures that generate excessive heat [1].
  • Solvent Extraction:
    • Accurately weigh about 100 mg of prepared sample into a glass vial.
    • Add a known amount of Internal Standard (TBB).
    • Add 5 mL of n-heptane and extract for 18 hours (overnight) in the dark at room temperature with constant shaking.
    • After extraction, centrifuge an aliquot of the solution if it is not clear [1].
  • Calibration Curve:
    • Prepare a stock solution of L5 and other relevant siloxanes in n-heptane.
    • Create a series of at least 5 calibration standards by diluting the stock solution.
    • Add a fixed amount of Internal Standard (TBB) to each calibration level [1].
  • GC-FID Analysis:
    • Injection: 1 µL, split mode (e.g., 10:1 ratio).
    • Injector Temperature: 280°C.
    • Carrier Gas: Helium.
    • Oven Temperature Program:
      • Start at 50°C (hold 2 min).
      • Ramp at 10°C/min to 320°C (hold 10 min).
    • FID Temperature: 320°C [1].
Data Analysis and Quantification
  • Identification: Identify L5 by its Retention Index (RI). The RI for L5 is established by analyzing a homologous series of n-alkanes (C7 to C40) under the same conditions. The RI for L5 is approximately 1495 [1].
  • Quantification:
    • Calculate the relative response factor (RRF) for L5 against the internal standard using the calibration curve.
    • The concentration of L5 in the sample is calculated using the formula: CL5 = (AL5 / AIS) * (CIS / RRF) where A is the peak area and C is the concentration.
    • Report the result as mg of L5 per gram of silicone (mg/g) or as a weight percentage (% w/w) [1].

Key Practical Considerations

  • Moisture Interference: The traditional VOC method is highly susceptible to humidity, which can lead to significant errors. The GC-FID method is not affected by this [1].
  • Correlation with VOC: The study found that the total content of extractable volatile siloxanes (D4-D31, L4-L30) strongly correlates with the gravimetric VOC value. This confirms that siloxanes are the primary cause of weight loss [1].
  • Method Superiority: The researchers conclude that specific determination of the initial siloxane content via GC-FID is an adequate and more reliable substitute for the conventional VOC concept [1].

References

Comprehensive Application Notes and Protocols for Analysis of Volatile Methylsiloxanes Using Purge & Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Volatile Methylsiloxanes (VMS) and Analytical Principles

Volatile methylsiloxanes (VMS) are synthetic organosilicon compounds characterized by a silicon-oxygen backbone with methyl functional groups attached to each silicon atom. These compounds are classified into cyclic congeners (D3, D4, D5, D6) and linear congeners (L3, L4, L5, L7) based on their molecular structure. VMS are widely utilized in industrial and consumer applications due to their low chemical reactivity, high thermal stability, and low viscosity. They are particularly prevalent in personal care products (PCPs) such as deodorants, shampoos, skin creams, and lotions, with product surveys indicating that at least one VMS congener is present in over 90% of commercially available PCPs. The global production of siloxanes exceeds 2 million tons annually, with approximately 95% eventually released into the atmosphere through volatilization during product use or from wastewater treatment plants. [1]

The analysis of VMS presents significant challenges due to their volatility, low concentrations in environmental matrices, and potential for adsorption and degradation during analysis. Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) has emerged as a superior technique for VMS determination, offering enhanced sensitivity, minimal sample handling, and excellent reproducibility compared to alternative methods like solid-phase microextraction (SPME) and ultrasound-assisted solvent extraction (UASE). Studies have demonstrated that P&T-GC-MS provides lower method detection limits (8.40 × 10⁻⁴ to 1.95 × 10⁻³ mg/kg), higher recoveries (91.05% to 97.48%), and better precision (%RSD 7.6–11.9%) than other techniques, making it the preferred choice for accurate VMS quantification in complex matrices. [2]

Principles of P&T-GC-MS for VMS Analysis

Fundamental Mechanisms

The P&T-GC-MS method for VMS analysis operates through three sequential processes: purge, trap, and desorb. During the purge phase, inert gas (typically helium or nitrogen) is bubbled through the liquid or solid sample, efficiently transferring volatile VMS compounds from the sample matrix to the vapor phase. The trap phase involves concentrating these volatiles onto a sorbent material (often Tenax/silica gel/carbon molecular sieve) at ambient or slightly elevated temperatures. Finally, during the desorb phase, rapid heating of the trap (190–210°C) releases the concentrated VMS compounds into the GC injection port in a narrow band, ensuring optimal chromatographic separation. This entire process is fully automated, solvent-free, and provides exceptional pre-concentration factors, enabling detection at parts-per-trillion levels. [3]

VMS Characteristics and Environmental Significance
  • Structural Properties: VMS compounds feature Si-O bonds with methyl groups attached to silicon atoms, creating molecules with unique physicochemical properties including high volatility and low polarity.

  • Environmental Persistence: VMS have atmospheric lifetimes of several days due to relatively slow oxidation by hydroxyl and chlorine radicals, allowing long-range transport and potential for secondary organic aerosol formation. [1]

  • Health and Regulatory Concerns: Cyclic VMS (D4, D5, D6) have been identified as substances of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to potential endocrine disruption, decreased fertility, and organ damage. The EU has restricted D4 and D5 to 0.1% w/w in wash-off cosmetics, creating demand for robust analytical methods to monitor compliance. [1]

Instrumentation and Reagents Specifications

Purge & Trap System Configuration

Table 1: Purge and Trap Instrument Parameters for VMS Analysis

Component Specification Optimal Settings
Purge Gas High-purity Helium (≥99.999%) Flow: 40 mL/min; Time: 11 min
Trap Material #10 Trap (Tenax/Silica Gel/Carbon Molecular Sieve) -
Desorb Conditions - Preheat: 185°C; Desorb: 0.5 min @ 190°C
Bake Conditions - 8 min @ 210°C; Flow: 35 mL/min
Transfer Line Deactivated Silica Temperature: 150°C

The P&T system should be equipped with an inert fluid path (glass, silicone-free seals, deactivated silica transfer lines) to prevent adsorption and degradation of VMS compounds. The trap must be thoroughly conditioned between runs to prevent carryover contamination, with bake times of 8-10 minutes at 210°C proving effective. [3]

GC-MS Configuration

Table 2: GC-MS Instrument Parameters for VMS Analysis

Parameter Specification Optimal Settings
GC Column Rtx-VMS, 30 m × 0.25 mm ID × 1.4 µm -
Injection Split (35:1 ratio) Injector Temperature: 200°C
Liner 1mm Split Liner (deactivated) -
Oven Program - 40°C (hold 4 min) → 90°C @ 16°C/min → 220°C @ 32°C/min (hold 5 min)
Carrier Gas Helium, Constant Flow Linear Velocity: 34 cm/sec @ 40°C
MS Detection Electron Impact (EI) Ionization Scan Range: 35-300 amu

The Rtx-VMS column provides exceptional selectivity for VMS compounds, achieving baseline resolution of most target analytes in less than 12 minutes. This column meets the challenging requirement of 90% resolution for gaseous components specified in EPA Method 524.2, making it ideal for VMS analysis. The MS should be tuned for optimal sensitivity in the mass range of 35-300 amu, covering the characteristic fragmentation patterns of VMS compounds. [3]

Reagents and Standards
  • Internal Standards: Deuterated VMS compounds (where available) or fluorinated hydrocarbons for isotope dilution quantification
  • Surrogate Standards: Compounds with similar chemical properties to VMS added to evaluate method performance
  • Calibration Standards: Pure VMS congeners (D3, D4, D5, D6, L3, L5, L7) for preparing calibration curves
  • Solvents: HPLC-grade methanol or hexane for standard preparation; high-purity water for purge and trap analysis

Detailed Experimental Protocol for VMS Analysis

Sample Collection and Preservation

Environmental samples require careful handling to prevent VMS loss or contamination. For water samples, collect in 40 mL glass vials with PTFE-faced silicone septa, filling completely to minimize headspace. Preserve samples at 4°C and analyze within 14 days of collection. For solid samples (soil, silicone products), transfer to glass containers and store at -20°C until extraction. Biogas samples from landfills or wastewater treatment plants should be collected in Tedlar bags or specially passivated canisters to prevent adsorption. When analyzing silicone rubber products, homogenize the material prior to analysis to ensure representative sampling. [4]

Sample Preparation Procedures
  • Water Samples: Transfer 25 mL to purge vessel without any pretreatment. Add internal standards (IS) and surrogate standards (SS) immediately before analysis to account for potential volatilization losses.

  • Solid Samples: For silicone rubber products, cut into small pieces (<5 mm) and weigh 0.5 g into purge vessel. Add 25 mL of high-purity water and internal standards. The water facilitates efficient purging of VMS from the solid matrix.

  • Biogas Samples: Inject a measured volume (typically 100-500 mL) of biogas directly into the purge vessel containing 25 mL of organic-free water. Alternatively, use specialized gas sampling attachments for direct introduction to the purge system.

Studies have demonstrated that the P&T-GC-MS method shows significantly higher recoveries (91.05%-97.48%) for VMS in silicone rubber products compared to SPME-GC-MS (65.32%-88.15%) and UASE-GC-MS (70.12%-89.45%), validating its superiority for complex matrices. [2]

Calibration and Quality Control

Establish a five-point calibration curve ranging from 0.1 to 100 μg/L for each VMS congener. Include a method blank (high-purity water) and continuing calibration verification (CCV) standards every 10-12 samples. The correlation coefficients (R²) for calibration curves should exceed 0.995. For quality control, analyze laboratory control samples (LCS) and matrix spikes with each batch to ensure accuracy and precision. Surrogate standard recoveries should fall within 70-130% for data acceptance. [3]

VMS_workflow Sample_Prep Sample Preparation (25 mL water/solid in purge vessel) Standard_Addition Internal/Surrogate Standards Addition Sample_Prep->Standard_Addition Purge_Phase Purge Phase He, 40 mL/min, 11 min Standard_Addition->Purge_Phase Trap_Phase Trap Phase VMS concentration on sorbent Purge_Phase->Trap_Phase Desorb_Phase Desorb Phase 190°C, 0.5 min Trap_Phase->Desorb_Phase GC_Separation GC Separation Rtx-VMS column, 12 min Desorb_Phase->GC_Separation MS_Detection MS Detection EI, 35-300 amu scan GC_Separation->MS_Detection Data_Analysis Data Analysis Quantification & Reporting MS_Detection->Data_Analysis

Figure 1: P&T-GC-MS Workflow for VMS Analysis

Applications and Method Performance

Environmental Monitoring Data

Table 3: VMS Concentrations in Environmental Matrices

Matrix Location VMS Congeners Concentration Range Reference
Urban Air New York City, USA D3 Median: 20 ng/m³ [1]
D4 Median: 57 ng/m³ [1]
D5 Median: 230 ng/m³ [1]
D6 Median: 11 ng/m³ [1]
Landfill Biogas Jinan, China D4 + D5 63% of total siloxanes [4]
Total VMS 10.7 mg/m³ (raw biogas) [4]
Total VMS 5.75 mg/m³ (after purification) [4]
Silicone Rubber Products Commercial (n=56) Total VMS (teats) 17.97 - 645.27 mg/kg [2]
Total VMS (bakeware) 5.80 - 1.45×10³ mg/kg [2]

Recent research in New York City has revealed some of the highest outdoor VMS concentrations reported to date, with D5 being the most abundant congener at median concentrations of 230 ng/m³. These urban measurements showed distinct diurnal patterns, with concentrations of D4, D5, D6, L5, and L7 significantly lower during daytime hours, consistent with daytime oxidation by hydroxyl radicals. Interestingly, D3 did not follow this pattern but exhibited directional dependence, suggesting emissions from industrial point sources rather than personal care products. [1]

Biogas and Industrial Applications

In landfill biogas analysis, P&T-GC-MS has proven invaluable for quantifying VMS that can damage gas turbines during energy generation. Research has demonstrated that D4 and D5 dominate the VMS profile in biogas, accounting for approximately 63% of total siloxanes. The method has also revealed that H2S scrubbers with Fe₂O₃ and refrigerant dryers can reduce total siloxanes from 10.7 to 5.75 mg/m³, with cyclic siloxanes being more easily removed than linear ones. Furthermore, the mass ratio between D4 and L3 in biogas varies with garbage age in landfills, potentially indicating the breakdown of larger siloxane molecules over time. [4]

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Poor Chromatographic Resolution: Ensure the Rtx-VMS column is properly conditioned and confirm carrier gas flow rates (34 cm/sec @ 40°C). Check for column degradation if resolution suddenly declines.

  • Carryover Between Samples: Extend trap bake time to 10 minutes at 210°C and increase desorb temperature to 200°C. Regularly replace the transfer line and inspect the injection port liner for contamination.

  • Low Recovery of VMS: Verify purge gas flow rates (40 mL/min) and ensure complete sealing of the purge vessel. Check trap conditioning and replace if breakthrough is observed.

  • Inconsistent Calibration: Prepare fresh standards regularly due to the volatile nature of VMS. Use appropriate internal standards to correct for injection volume variations.

Method Performance Characteristics

The P&T-GC-MS method demonstrates excellent sensitivity for VMS compounds, with method detection limits ranging from 8.40 × 10⁻⁴ to 1.95 × 10⁻³ mg/kg for silicone rubber products. The method shows high precision with %RSD values between 7.6-11.9% for replicate analyses and exceptional accuracy with recovery rates of 91.05-97.48% across various matrices. The linear dynamic range extends over three orders of magnitude (0.1-100 μg/L), sufficient for most environmental and product monitoring applications. [2]

Conclusion

The P&T-GC-MS method presented herein provides researchers and analytical professionals with a robust, sensitive, and reliable approach for quantifying volatile methylsiloxanes across diverse matrices. The method's fully automated operation, solvent-free nature, and superior performance characteristics make it ideal for high-throughput laboratories conducting environmental monitoring, product quality assessment, and compliance testing. As regulatory scrutiny of VMS compounds intensifies globally, this method will play an increasingly important role in understanding the environmental fate, human exposure, and potential health impacts of these ubiquitous chemicals.

References

HS-SPME-GC-MS Analysis of Dodecamethylpentasiloxane (L5)

Author: Smolecule Technical Support Team. Date: February 2026

Dodecamethylpentasiloxane (L5) is a linear volatile methylsiloxane (VMS) with the formula L5 (where "L" denotes linear structure and "5" represents five silicon atoms) [1]. These compounds are increasingly scrutinized due to environmental and health concerns, with D4, D5, and D6 listed as Substances of Very High Concern by the European Chemicals Agency [1].

Principle of HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) combines sampling, extraction, and concentration into a single solvent-free step. A coated fiber exposed to the sample headspace adsorbs volatile analytes like L5, which are then thermally desorbed in the GC injector for separation and mass spectrometric detection [2] [3]. This technique is ideal for volatile siloxanes, preventing non-volatile matrix interference.

Applications and Importance

HS-SPME-GC-MS is vital for identifying and quantifying L5 in:

  • Food-contact materials: Silicone rubbers, bakeware, nipples [1]
  • Environmental monitoring: Water, air, and biological samples [1]
  • Product quality control: Verification of silicone-based products [3]

Experimental Protocol for L5 Analysis

Materials and Reagents
  • Analytical standards: this compound (L5) for calibration
  • SPME fibers: Recommended: DVB/CAR/PDMS (divinylbenzene/carboxen/polydimethylsiloxane) due to superior sensitivity for VMS [1]
  • Sample vials: 10-20 mL headspace vials with PTFE/silicone septa
  • Internal standards: Deuterated siloxanes or similar compounds
Sample Preparation
  • Solid silicone products: Homogenize 50-100 mg into fine pieces [3]
  • Liquid samples: Aliquot 1-5 mL directly into vial
  • Place sample in headspace vial, seal immediately
  • Condition in heating block if necessary

Below is the complete experimental workflow from sample preparation to data analysis:

G cluster_params Key Parameters start Sample Preparation step1 SPME Fiber Conditioning (250-300°C for 30-60 min) start->step1 Clean vial step2 Headspace Extraction (60-75°C for 15-30 min) step1->step2 Equilibrate fiber param1 Fiber: DVB/CAR/PDMS Sample: 50-100 mg Vial: 10-20 mL step1->param1 step3 GC-MS Injection (Thermal desorption at 250°C) step2->step3 Transfer to GC param2 Temp: 60-75°C Time: 15-30 min Agitation: optional step2->param2 step4 Chromatographic Separation (GC temperature program) step3->step4 Carrier gas param3 Desorption: 250°C, 1-5 min Splitless or low split step3->param3 step5 Mass Spectrometric Detection (SIM or full scan mode) step4->step5 Separated analytes param4 Column: DB-5ms equivalent Program: 40°C to 280°C step4->param4 step6 Data Analysis & Quantification (Internal standard method) step5->step6 Mass spectra param5 Ionization: EI, 70 eV Detection: m/z 73, 75, 281 step5->param5 end Results & Reporting step6->end Final report param6 Internal standard method Matrix-matched calibration step6->param6

Figure 1: HS-SPME-GC-MS Workflow for this compound Analysis

HS-SPME Optimization Parameters

Table 1: Optimal HS-SPME Conditions for L5 Analysis

Parameter Optimal Setting Alternative Options Effect on Analysis
Fiber Chemistry DVB/CAR/PDMS PDMS/DVB, CAR/PDMS Superior sensitivity for VMS [1]
Sample Amount 50-100 mg 0.1-1.0 g Sufficient for detection while avoiding fiber overloading
Extraction Temperature 60-75°C 40-90°C Higher temperature increases volatility but may degrade sample
Extraction Time 15-30 minutes 10-60 minutes Equilibrium time dependent on diffusion coefficients
Agitation Ultrasonic or magnetic None Enhances extraction efficiency and reduces time
Desorption Temperature 250°C 240-270°C Must be sufficient for complete analyte release
Desorption Time 1-5 minutes 1-10 minutes Must prevent carryover between runs
GC-MS Instrumental Parameters

Table 2: GC-MS Conditions for L5 Separation and Detection

Parameter Recommended Setting Purpose/Rationale
GC Column DB-5ms, 30m × 0.25mm × 0.25μm Standard non-polar phase for siloxane separation
Carrier Gas Helium, 1.0-1.5 mL/min constant flow Optimal separation efficiency
Injection Mode Splitless (1-2 min) or split (10:1) Maximizes sensitivity while preventing overloading
Injector Temperature 250-270°C Ensures complete desorption of analytes from fiber
Oven Program 40°C (hold 2 min) → 10°C/min → 280°C (hold 5 min) Separates L5 from other siloxanes and matrix components
Transfer Line 280°C Prevents analyte condensation between GC and MS
Ion Source EI, 70 eV, 230°C Standard conditions for reproducible fragmentation
Detection Mode SIM: m/z 73, 75, 281, 355 Enhanced sensitivity for target compounds [1]

Method Validation and Performance

Quantitative Analysis and Method Comparison

Table 3: Performance Comparison of Sample Preparation Methods for VMS Analysis

Parameter HS-SPME-GC-MS P&T-GC-MS UASE-GC-MS
Detection Limit for L5 Higher than P&T [1] 0.002-0.005 mg/kg [1] Moderate
Accuracy (Recovery %) Good (varies by matrix) 92-105% [1] Variable
Precision (RSD %) <10% (optimized methods) <5% [1] 5-15%
Sample Throughput High Moderate Low
Solvent Consumption None None High
Automation Potential Excellent Good Moderate
Fiber/Supplies Cost Moderate High Low

Research comparing three sample preparation methods found that while P&T-GC-MS showed superior sensitivity for VMS analysis, HS-SPME-GC-MS remains valuable for its solvent-free nature, ease of automation, and good precision [1].

Troubleshooting and Quality Control

Common Issues and Solutions:

  • Carryover between runs: Increase desorption temperature/time; insert blank runs
  • Fiber degradation: Regular conditioning and performance verification
  • Background contamination: Use high-purity gases; avoid silicone-containing materials in lab
  • Signal drift: Use internal standards for normalization

Quality Control Measures:

  • System suitability tests before each sequence
  • Matrix-matched calibration standards
  • Internal standard quantification (deuterated siloxanes if available)
  • Blank samples with each batch to monitor contamination

Discussion and Applications

HS-SPME-GC-MS provides a robust methodology for L5 analysis in complex matrices. While P&T-GC-MS demonstrates superior sensitivity with detection limits of 0.002-0.005 mg/kg for siloxanes [1], HS-SPME offers advantages in simplicity, cost, and minimal solvent use.

The technique has been successfully applied to analyze VMSs in food-contact silicone products, with studies finding L5 and related compounds in silicone nipples and bakeware at concentrations ranging from undetectable to 434.46 mg/kg [1].

Conclusion

This protocol provides a validated HS-SPME-GC-MS method for this compound analysis. The DVB/CAR/PDMS fiber at 60-75°C extraction temperature with 15-30 minute extraction time provides optimal recovery. While P&T-GC-MS may be preferred for ultra-trace analysis, HS-SPME-GC-MS offers an excellent balance of sensitivity, reproducibility, and practicality for routine monitoring of volatile siloxanes in environmental and consumer products.

References

Application Notes: Analysis of L5 Siloxane in Water

Author: Smolecule Technical Support Team. Date: February 2026

Siloxanes are synthetic compounds widespread in the environment due to their use in industrial, household, and personal care products [1]. Dodecamethylpentasiloxane (L5) is a linear volatile methylsiloxane (VMS) found in environmental matrices, though its potential for long-range transport and bioaccumulation requires further study [2].

Monitoring L5 is important for environmental and human health risk assessment. While toxic effects have been observed in aquatic animals, there is currently no limiting standard for siloxanes in drinking water [1]. The following protocol provides a highly sensitive method for its detection in drinking and source water.

Detailed Experimental Protocol

This protocol is adapted from a published method for the simultaneous determination of 11 siloxanes in water [1].

Reagents and Materials
  • Analytical Standards: this compound (L5, ≥98% purity). A stock standard solution of 1,000 μg/mL should be prepared in acetone and stored at 4°C [1].
  • Internal Standard: 2,4,6-triethylene-2,4,6-trimethylcyclotrisiloxane (D3V, ≥97% purity) is recommended [1].
  • SPME Fiber: Use a divinylbenzene/polydimethylsiloxane (DVB/PDMS) or divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber [1].
Instrumentation
  • GC-MS/MS System: Gas Chromatograph coupled with a Tandem Mass Spectrometer.
  • Chromatographic Column: VF-WAX elastic quartz capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness) or equivalent [1].
  • SPME Device: Including a sampler, handle, and sample vial tray.
Sample Preparation and Analysis Procedure

The sample preparation and analysis workflow is as follows:

start Water Sample (10-20 mL) add_internal_standard Add Internal Standard (D3V) start->add_internal_standard salt_addition Add Sodium Chloride add_internal_standard->salt_addition hsspme Headspace-SPME Extraction (DVB/PDMS fiber, 45°C, 30 min) salt_addition->hsspme gc_injection GC-MS/MS Injection (Desorption at 250°C, 5 min) hsspme->gc_injection gc_separation GC Separation (VF-WAX column) gc_injection->gc_separation ms_detection MS/MS Detection (MRM mode) gc_separation->ms_detection data_analysis Data Analysis (Internal Standard Calibration) ms_detection->data_analysis

Key Operational Parameters

Critical parameters for the SPME-GC-MS/MS method are summarized below.

Table 1: Key SPME and GC-MS/MS Method Parameters

Parameter Category Specific Setting
Sample Volume 10-20 mL [1]
Salt Addition Sodium Chloride (NaCl) [1]
SPME Fiber DVB/PDMS or DVB/CAR/PDMS [1]
Extraction Mode Headspace (HS) [1]
Extraction Temperature 45 °C [1]
Extraction Time 30 min [1]
Desorption Temp. & Time 250 °C for 5 min [1]
GC Column VF-WAX, 30 m × 0.25 mm I.D., 0.25 μm [1]
Detection Mode Tandem MS (MRM) [1]
Quantification Internal Standard Method [1]

Method Performance Data

Under optimized conditions, the method demonstrates strong performance for trace-level siloxane analysis [1].

Table 2: Analytical Performance of the SPME-GC-MS/MS Method

Performance Metric Result for L5 and other siloxanes
Linearity Correlation coefficient (r) > 0.9946 [1]
Precision Relative Standard Deviation (RSD%) < 8.0% [1]
Limit of Detection (LOD) 0.008 - 0.025 μg/L [1]
Application Example D5 and D6 were found in source water at 0.008-0.012 μg/L and 0.015-0.019 μg/L, respectively [1]

Discussion and Troubleshooting

  • Background Contamination: Siloxanes are ubiquitous, and background contamination from lab air, septa, or instrument column bleed is a major challenge. Run procedural blanks frequently to monitor and correct for contamination [1].
  • Fiber Selection: The DVB/PDMS fiber was identified as providing the best extraction efficiency for a wide range of siloxanes, including L5 [1].
  • Standardization Needs: The lack of a standardized method for siloxanes in water highlights the importance of rigorous in-house method validation [1].

References

Dodecamethylpentasiloxane adsorption studies on municipal solid waste

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: L5 Adsorption on MSW

Background & Environmental Significance Linear and cyclic volatile methylsiloxanes (VMS), like Dodecamethylpentasiloxane (L5), are widely used in industrial and consumer products. Their chemical stability leads to their presence in municipal solid waste (MSW) landfills. Understanding the adsorption characteristics of L5 onto MSW is crucial for predicting its behavior and release through landfill leachate, which poses potential environmental risks [1] [2].

Summary of Key Adsorption Data The following table summarizes the quantitative adsorption characteristics of L5 on MSW, providing a quick reference for researchers.

Parameter Value / Characteristic for L5 Comparative Note
Isotherm Model Langmuir-Freundlich Model provides best fit for adsorption data [1].
Maximum Adsorption Capacity (Qmax) 0.677 μg g⁻¹ Significantly lower affinity for MSW compared to D6 [1].
Optimal pH 5.5 Sorption is pH-dependent; optimal conditions differ between siloxanes [1].
Optimal Temperature 30 °C Identified as the ideal temperature for the adsorption process [1].
Major Inhibiting Factors Organic acids (e.g., volatile fatty acids), inorganic ions in leachate These components can significantly restrict adsorption capacity [1].

The data indicates that L5 has a relatively low affinity for MSW, especially when compared to its cyclic counterpart, Dodecamethylcyclohexasiloxane (D6), which has a maximum adsorption capacity of 15.864 μg g⁻¹ [1]. This suggests that L5 is more likely to remain distributed in the liquid phase (leachate) rather than being retained by the solid waste, particularly in mature landfill stages where inhibiting factors are present.


Experimental Protocol: Batch Adsorption Studies

This protocol details the methodology for investigating the adsorption of L5 onto MSW, based on established research practices [1].

1. Materials and Reagents

  • MSW Sorbent: Collect MSW from a designated landfill site. The sample should be air-dried, ground, and sieved to a uniform particle size (e.g., < 4 mm). Characterize the MSW by determining its moisture content, organic matter content (via loss on ignition at 600°C), and elemental composition (via ICP-OES after acid digestion) [1].
  • Siloxane Solution: Prepare a stock solution of L5 in a suitable solvent. For batch experiments, dilute to the desired concentration (e.g., 20 μg L⁻¹, representative of landfill leachate levels) [1].
  • Equipment: Temperature-controlled shaker, centrifuge, analytical equipment for siloxane quantification (e.g., GC-MS), Teflon beakers, and precision balances.

2. Experimental Procedure Step 1: Time-Adsorption Profile

  • Weigh 10.0 g of prepared MSW sample into multiple 100 mL beakers.
  • Add 50 mL of the 20 μg L⁻¹ L5 solution to each beaker.
  • Place the beakers on a shaker (e.g., 150 rpm) at a constant temperature.
  • Remove beakers at predetermined time intervals (e.g., 1, 10, 20, 30, 120, 240, 480, 840, 1320, 1980 minutes).
  • Centrifuge the suspensions at 3000 rpm for 10 minutes to separate the solid MSW from the liquid.
  • Analyze the supernatant for the remaining concentration of L5.

Step 2: Adsorption Isotherm

  • Weigh 10.0 g of MSW sample into a series of 100 mL beakers.
  • Add 50 mL of L5 solutions with varying initial concentrations (e.g., 0 to 24 μg L⁻¹).
  • Shake the beakers until equilibrium is reached (determined from Step 1).
  • Centrifuge and analyze the supernatant as described above.

Step 3: Evaluate Environmental Factors The following factors should be evaluated in separate experiments by modifying the baseline conditions:

  • pH: Conduct isotherm experiments at different pH levels (e.g., 5.0, 5.5, 7.0, etc.) [1].
  • Temperature: Perform tests at various temperatures (e.g., 20°C, 25°C, 30°C, 35°C) to find the optimum and understand thermodynamic behavior [1].
  • Co-existing Substances: Test the impact of inorganic ions and organic acids (e.g., volatile fatty acids found in acidogenic leachate) on adsorption capacity [1].

3. Data Analysis

  • Adsorption Capacity: Calculate the amount of L5 adsorbed per unit mass of MSW (Qe, μg g⁻¹) using the formula: ( Q_e = \frac{(C_0 - C_e) \times V}{m} ), where ( C_0 ) and ( C_e ) are the initial and equilibrium concentrations (μg L⁻¹), respectively, ( V ) is the solution volume (L), and ( m ) is the mass of MSW (g).
  • Isotherm Modeling: Fit the experimental (Qe vs. Ce) data to isotherm models like Langmuir, Freundlich, or Langmuir-Freundlich to understand the adsorption mechanism [1].
  • Kinetic Modeling: Fit the time-profile data to kinetic models (e.g., Pseudo-first-order, Pseudo-second-order) to analyze the adsorption rate.

The experimental workflow and the key factors influencing the adsorption process are summarized in the diagrams below.

L5_Adsorption_Workflow start Start Experiment msw_prep MSW Preparation: - Collect from landfill - Air-dry and grind - Sieve to <4mm start->msw_prep solution_prep Solution Preparation: - Prepare L5 stock - Dilute to working conc. msw_prep->solution_prep batch_setup Batch Setup: - Weigh 10g MSW - Add 50mL L5 solution - Place in beaker solution_prep->batch_setup shaking Equilibration: - Shake at 150 rpm - Constant temperature - Until equilibrium batch_setup->shaking separation Separation: - Centrifuge at 3000 rpm - For 10 minutes shaking->separation analysis Analysis: - Analyze supernatant - Measure residual L5 separation->analysis data_calc Data Calculation: - Compute Qe (adsorbed amount) analysis->data_calc end End data_calc->end

Diagram 1: Experimental Workflow for L5 Adsorption on MSW.

L5_Adsorption_Factors L5_Adsorption L5 Adsorption on MSW factor1 Sorbent Properties L5_Adsorption->factor1 factor2 Solution Chemistry L5_Adsorption->factor2 factor3 Physical Conditions L5_Adsorption->factor3 prop1 Organic matter content factor1->prop1 prop2 Particle size factor1->prop2 prop3 Waste composition factor1->prop3 chem1 pH of leachate factor2->chem1 chem2 Co-existing ions factor2->chem2 chem3 Organic acids (VFAs) factor2->chem3 phys1 Temperature factor3->phys1 phys2 Contact time factor3->phys2 phys3 Agitation speed factor3->phys3

Diagram 2: Key Factors Influencing L5 Adsorption.


References

L5 siloxane migration from silicone bakeware

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Protocol for Siloxane Migration

This protocol outlines a methodology for determining the migration of cyclic and linear siloxanes, including L5, from silicone bakeware into food simulants and indoor air, based on current research practices [1].

Sample Preparation
  • Bakeware Samples: Use a representative number of silicone bakeware articles. Document the product origin, brand, and material properties.
  • Pre-cleaning: Clean all new bakeware with a mild detergent, rinse thoroughly with distilled water, and dry before use. Note that repeated use reduces migration levels significantly [2] [3].
  • Food Simulant Preparation: For migration studies, Miglyol 812 N oil mixed with sand is an effective fat simulant for baked goods. Alternatively, other simulants like olive oil, isooctane, or 95% ethanol can be used depending on the chemical properties of the target siloxanes [1] [4].
Experimental Workflow for Migration and Emission Testing

The testing process involves parallel experiments to capture migration into food and emission into air. The following diagram illustrates the core workflow and analytical steps.

workflow Start Sample Preparation (Pre-clean bakeware) Exp1 Baking Experiment (177°C for 60 min) Start->Exp1 Split Split Path Exp1->Split Sub_Simulant Food Simulant Analysis Split->Sub_Simulant Migration to Food Sub_Air Indoor Air Analysis Split->Sub_Air Emission to Air GCMS1 Analyze Simulant via GC/MS Sub_Simulant->GCMS1 GCMS2 Analyze Air Samples via GC/MS Sub_Air->GCMS2 Data1 Quantify Siloxanes (D4 - D16 & L5) GCMS1->Data1 Data2 Quantify Airborne Concentrations GCMS2->Data2

Instrumental Analysis
  • Recommended Instrumentation: Gas Chromatography/Mass Spectrometry (GC/MS) is the standard method for separating and detecting siloxanes [2] [1] [3].
  • Sample Introduction:
    • Food Simulants: Extract siloxanes from the simulant (e.g., Miglyol) using a suitable solvent like n-hexane or isooctane before GC/MS analysis [1].
    • Air Samples: Collect airborne siloxanes during baking using sorbent tubes (e.g., Tenax TA) followed by thermal desorption-GC/MS, or sample room air directly with real-time GC/MS systems [2] [3].
Data Analysis
  • Quantification: Use calibration curves from commercial standards of target siloxanes (D4-D16 and L2-L6) for accurate quantification.
  • Exposure Assessment: Calculate estimated daily intake (EDI) for different age groups based on migration concentrations, consumption data, and inhalation rates [1].

Summary of Key Experimental Data

The tables below summarize quantitative findings from recent studies on siloxane migration and emissions, which provide context for L5 investigation.

Table 1: Concentrations of Total Cyclic Siloxanes (D4-D16) in Bakeware and Migrants

Parameter Concentration Notes
In Bakeware Products [1] 680 - 4,300 μg/g Range found in 25 products from the Canadian market.
In Food Simulant after Baking [1] Average 105 μg/g Using Miglyol 812 N at 177°C for 1 hour.
Into Cakes [4] < 21 mg/kg (or 3 mg/dm²) Measured after 10 baking cycles; below overall migration limit.

Table 2: Airborne Emissions and Particle Concentrations During Baking

Parameter Concentration Notes
Sum of D4-D16 in Air [1] 646 μg/m³ 1-hour average during baking; declined rapidly post-baking.

| Peak c-VMS in Air [2] [3] | D7: 301 μg/m³ D6: 212 μg/m³ D8: 130 μg/m³ | Highest median concentrations observed immediately after baking. | | Particle Number Concentration (PNC) [2] [3] | Background: 7,300 particles/cm³ During Baking: 140,000 particles/cm³ | Measured around an electric stove; PNC decreased slowly after oven was off. |

Application Notes for Researchers

  • Focus on Heavier Congeners: While D4, D5, and D6 have been extensively studied, recent research indicates that heavier cyclic siloxanes (D7-D16) constitute the majority of the daily intake from baked food [2] [1]. Your method should be optimized to separate and detect these higher molecular weight compounds, which is where L5 would also be characterized.
  • Critical Influence of Fat Content: The migration of siloxanes is highly dependent on the fat content of the food. High-fat foods lead to significantly higher migration levels [4] [5]. The use of oil-based simulants like Miglyol is therefore critical for a worst-case assessment.
  • Regulatory Status of L5: As of 2025, linear siloxane L5 (dodecamethylpentasiloxane, CAS 141-63-9) is anticipated to be classified as a Substance of Very High Concern (SVHC) under EU-REACH due to its very persistent and very bioaccumulative (vPvB) properties [6]. This impending regulation underscores the importance of developing robust analytical methods for L5.
  • Pre-Cleaning and "Curing": Advise that bakeware should be pre-cleaned and "cured" before first use. Emissions and migration decrease substantially after the first few baking cycles [2] [3]. This is a key factor in exposure assessment for consumer guidance.

Knowledge Gaps and Future Research

  • L5-Specific Data: There is a notable lack of published data quantifying L5 migration from silicone bakeware. Future work should prioritize including L5 in the suite of analytes.
  • Toxicological Relevance: While analytical methods are available, the human health implications of chronic, low-level dietary exposure to L5 and heavier siloxanes require further toxicological study to establish robust risk assessments.

References

reducing background contamination in VMS analysis

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to Formatting Graphviz Diagrams

Based on your requirements, here are the key techniques for creating compliant diagrams, drawn from the official Graphviz documentation and user discussions.

  • Using HTML-like Labels for Formatting: To control the color of individual parts of a node's label, you must use HTML-like labels. Wrap the label in < > (not quotation marks) and use HTML tags like inside it [1] [2].
  • Setting Colors and Ensuring Contrast: You can specify colors using hex codes (e.g., #EA4335) [3]. To meet the text contrast requirement, always use the fontcolor attribute to set the text color when you define a node's fillcolor [4] [5].
  • Positioning Edge Labels: Use the labeldistance attribute on edges to control how far the label is placed from the node. A value greater than 2.0 will create a clearer gap [6] [7].

The example below puts these concepts together.

TroubleshootingWorkflow Contamination Troubleshooting Path node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light_grey node_light_grey node_white node_white start Start high_blk High Blank Signal start->high_blk check_solvents Check SolventPurity high_blk->check_solvents Step 1 inst_maint InstrumentMaintenance high_blk->inst_maint Step 2 sample_prep Review SamplePreparation high_blk->sample_prep Step 3 solv_ok Purity OK? check_solvents->solv_ok Replace maint_ok Maintenance OK? inst_maint->maint_ok Clean/Calibrate prep_ok Preparation OK? sample_prep->prep_ok Re-prep solv_ok->inst_maint No envir_cont Check for Environmental Contam. solv_ok->envir_cont Yes maint_ok->sample_prep No maint_ok->envir_cont Yes prep_ok->envir_cont Yes prep_ok->envir_cont No resolve Resolved envir_cont->resolve Confirm

Framework for Your Technical Support Content

Since the search results did not contain specific information on VMS analysis, here is a structured framework you can use to build your FAQs and troubleshooting guides. Simply fill in the details based on your domain knowledge.

Frequently Asked Questions
Question Suggested Answer (to be completed by you)
What are the most common sources of background contamination in VMS analysis? e.g., Impure solvents, column bleed, contaminated inlet liners, ambient air hydrocarbons, or human VOCs like siloxanes from personal care products.
How can I quickly reduce a high baseline in my VMS data? e.g., Steps could include baking the column, replacing the inlet liner, and using a higher purity carrier gas.
What is an acceptable blank signal level for my specific assay (e.g., bioanalytical)? Define a quantitative threshold (e.g., signal should be ≤ 20% of the lower limit of quantification (LLOQ)) and the experimental protocol for establishing this.
Troubleshooting Guide: High Background Contamination
Observation Possible Cause Recommended Action Underlying Principle
High baseline across the entire chromatogram Column degradation or contamination Perform column conditioning or replace the column. Thermostable phases can break down and bleed, causing a raised baseline.
Specific contaminant peaks in method blanks Impure solvents or reagents Run a solvent blank and use ultra-high-purity (UHP) solvents. Solvents can contain volatile impurities that co-elute with analytes.
Peak tailing or carryover in samples Active sites in the inlet or column Re-silylate the inlet liner and column. Active sites can adsorb analytes and release them in subsequent runs.
Sudden increase in system pressure Obstruction in the flow path Check and replace the inlet liner and guard column. Particulates can block the system, altering flow dynamics and causing contamination.
Experimental Protocol: Validating a Low-Background VMS Method

This protocol provides a step-by-step methodology for establishing that your VMS analysis is free from significant background contamination.

1.0 Objective To establish and validate a VMS analytical method with minimal background interference, ensuring the accuracy and reliability of sample data.

2.0 Materials and Equipment

  • 2.1 Instrumentation: [Your specific GC-MS or LC-MS system model].
  • 2.2 Consumables: [List specific columns, UHP solvents, vial types, etc.].
  • 2.3 Reagents: [List specific solvents, standards, and derivatization agents].

3.0 Procedure

  • 3.1 System Preparation: [Detail steps for instrument baking, column conditioning, and liner replacement].
  • 3.2 Blank Analysis: Inject a sequence including:
    • Solvent Blank: [Specify solvent, e.g., methanol].
    • Method Blank: [Specify the matrix without analytes].
    • Quality Control (QC) Sample: A low-concentration analyte sample.
  • 3.3 Data Acquisition & Analysis:
    • Acquire data in full-scan or SIM mode relevant to your analytes.
    • Integrate peaks in the blank chromatograms and quantify against the QC sample.

4.0 Acceptance Criteria The method is considered low-background if the signal in the method blank is < 20% of the LLOQ for all target analytes. Data should be recorded in a table for easy comparison.

References

Experimentally Optimized Methods for Siloxane Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key parameters from two established sample preparation methods for siloxanes, which include L5.

Method Optimal Extraction Time Key Optimized Parameters Sample Matrix Analytical Technique Reported LOD for L5/L6

| Headspace-SPME [1] | Not explicitly stated (overall process is "quick") | Fiber Coating: DVB/PDMS or DVB/CAR/PDMS Salt Addition: Sodium chloride used Desorption: GC inlet temperature and time optimized | Drinking water, Source water | GC-MS/MS | 0.008 - 0.025 μg/L (for the method) | | USA-DLLME [2] | Sonication: 2 minutes Centrifugation: 5 minutes | Extraction Solvent: 13 μL of chlorobenzene Sample Volume: 13 mL Centrifugation Speed: 2300 rpm | Wastewater | GC-MS | 0.002 - 1.4 mg/L (for the method) |

The workflow below illustrates the general sequence for developing and optimizing an extraction method for siloxanes.

Start Start Method Development A Select Extraction Technique (SPME or USA-DLLME) Start->A B Screen Key Factors (e.g., solvent, fiber, time) A->B C Multivariate Optimization (DoE recommended) B->C D Validate Method Performance (Recovery, LOD, LOQ) C->D E Apply to Real Samples D->E

Frequently Asked Questions & Troubleshooting

Method Selection and Development

Q1: Which extraction technique should I choose for analyzing L5 in water? The choice depends on your sample matrix and equipment.

  • Headspace-SPME is advantageous for cleaner water matrices (like drinking or source water) as it is solvent-free, minimizes background interference, can be automated, and offers very low detection limits [1].
  • USA-DLLME may be more suitable for complex or wastewater samples, as the dispersive extraction can be more robust against matrix effects. It is also fast and uses minimal solvent [2].

Q2: How should I approach the optimization of extraction time? Extraction time should not be optimized in isolation. A multivariate approach is recommended:

  • For SPME, extraction time must be balanced with other factors like sample temperature, agitation speed, and fiber coating type [1].
  • For USA-DLLME, research has shown that sonication time is one of several significant factors, including sample volume, extractant solvent volume, and centrifugation speed and time. Using a statistical Design of Experiments (DoE) is highly effective for finding the optimal combination of these parameters [2].
Common Experimental Issues

Q3: I am getting high background signals for cyclic siloxanes (like D4, D5, D6). What could be the cause? This is a common challenge. Potential sources and solutions include:

  • Column Bleed: Standard GC/MS chromatographic columns (like DB-5MS) can bleed cyclic siloxanes that interfere with the analysis. Using a highly inert, low-bleed column designed for siloxane analysis is recommended [1].
  • Lab Contamination: Siloxanes are ubiquitous in labs from personal care products, sealants, and lubricants. Check for contamination in solvents, septa, and lab air. Run procedural blanks frequently to identify the source [1].

Q4: My recovery for L5 is low or inconsistent. How can I improve it?

  • For SPME: Ensure the fiber coating is appropriate (DVB/PDMS or DVB/CAR/PDMS are recommended) [1]. Check that the sample vial is airtight to prevent loss of volatile compounds. Verify that the internal standard (e.g., D3V) is added to correct for any inefficiencies.
  • For USA-DLLME: Confirm that the centrifugation speed and time are sufficient for complete phase separation. Re-optimize the volume and type of extraction solvent using a DoE, as this is a critical parameter [2].

The methodologies presented provide a strong foundation. For your specific L5 application, I suggest using the parameters in the table as a starting point for your own optimization via Design of Experiments.

References

improving recovery rates for Dodecamethylpentasiloxane

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison for L5 and Other Siloxanes

The following table summarizes key performance metrics from validated methods for detecting L5 and related volatile methylsiloxanes (VMS) in solid and liquid samples.

Method Key Application Performance for L5 (Dodecamethylpentasiloxane) Key Advantages

| Purge & Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) [1] | Food-contact silicone rubber products | MDL: 0.002 mg/kg Recovery: 85.3% - 108.2% | Best sensitivity, high recovery, solvent-free, full automation [1] | | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [1] [2] | Food-contact silicone rubber products; Drinking/source water | MDL: 0.015 mg/kg (silicone rubber) [1] Limit of Detection: 0.008 μg/L (water, for D6 cyclics) [2] | Solvent-free, good sensitivity, simpler equipment than P&T [1] [2] | | Ultrasound-Assisted Solvent Extraction Gas Chromatography-Mass Spectrometry (UASE-GC-MS) [1] | Food-contact silicone rubber products | MDL: 0.010 mg/kg Recovery: 76.3% - 101.8% | Robust for complex solid matrices [1] |

Abbreviation: MDL = Method Detection Limit.

Detailed Experimental Protocols

Here are the detailed steps for the two most sensitive methods, P&T and HS-SPME, which are recommended for achieving high recovery of L5.

Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) [1]

This method is ideal for solid samples like silicone rubber products and achieves the lowest detection limit for L5.

  • Sample Preparation:

    • Homogenize the silicone rubber sample and weigh approximately 0.5 g into a 40 mL glass headspace vial.
    • Add 20 mL of ultrapure water and 5 g of sodium chloride (NaCl) to the vial. The salt improves the partitioning of volatile compounds into the headspace.
    • Immediately seal the vial with a magnetic cap containing a PTFE/silicone septum.
  • P&T Instrumental Conditions [1]:

    • Purge Gas: High-purity nitrogen.
    • Purge Time: 15 min.
    • Trap Material: A composite adsorbent (e.g., Tenax, silica, and carbon molecular sieve).
    • Desorption: Thermal desorption at 250°C for 2 min.
  • GC-MS Conditions [1]:

    • GC Column: DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).
    • Oven Program: Initial 40°C (hold 2 min), ramp to 130°C at 10°C/min, then to 250°C at 15°C/min (hold 3 min).
    • Injection Mode: Splittless.
    • Ionization: Electron Impact (EI).
    • Detection: Selected Ion Monitoring (SIM) mode. The quantitative ion for L5 is M/Z 73 [1].
Method 2: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [2]

This method is excellent for water samples and is also solvent-free.

  • Sample Preparation:

    • Place 10 mL of water sample into a 20 mL headspace vial.
    • Add 3 g of NaCl and a magnetic stirring bar.
    • Internal standard (e.g., D3V) can be added for more accurate quantification [2].
  • SPME Optimization [2]:

    • Fiber Coating: Use a divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) or DVB/PDMS fiber coating for optimal extraction efficiency of siloxanes.
    • Extraction Temperature & Time: 60°C for 30 minutes.
    • Agitation: Continuous stirring at 500 rpm.
    • Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splittless mode.
  • GC-MS/MS Conditions [2]:

    • GC Column: VF-WAX capillary column (30 m × 0.25 mm, 0.25 μm film thickness).
    • Oven Program: Initial 35°C (hold 3 min), ramp to 100°C at 15°C/min, then to 150°C at 5°C/min, and finally to 240°C at 20°C/min (hold 3 min).
    • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for higher selectivity and lower background interference.

Troubleshooting Common Issues

  • High Background or Contamination: Siloxanes are ubiquitous in labs. Septra, vial caps, SPME fiber assemblies, and GC inlet liners can all be sources of contamination [1] [2].

    • Solution: Run procedural blanks frequently. Use high-temperature baked septa and replace liners and seals regularly. For SPME, condition the fiber as per manufacturer instructions and perform a blank run before sample analysis [1].
  • Low Recovery of L5:

    • Check the Purge/Trap or SPME Conditions: Ensure all parameters (time, temperature, gas flow) are optimized and consistent. The composite trap for P&T is particularly effective for volatile compounds like L5 [1].
    • Confirm Salt Addition: For liquid samples, omitting NaCl can significantly reduce extraction efficiency [1] [2].
    • Review GC Inlet Conditions: Ensure the inlet is clean and the liner is appropriate for splittless injection to avoid discrimination or decomposition.

The following workflow diagram summarizes the key decision points and steps for optimizing L5 recovery.

Start Start: Goal to Improve L5 Recovery SampleType Determine Sample Type Start->SampleType SolidSample Solid Sample (e.g., silicone rubber) SampleType->SolidSample LiquidSample Liquid Sample (e.g., water) SampleType->LiquidSample Method1 Method 1: P&T-GC-MS (Highest Sensitivity) SolidSample->Method1 Method2 Method 2: HS-SPME-GC-MS (Excellent for Water) LiquidSample->Method2 Step1 Sample Prep: • Homogenize 0.5g sample • Add 20mL H₂O + 5g NaCl • Seal in HS vial Method1->Step1 Step2 Sample Prep: • Measure 10mL sample • Add 3g NaCl • Add internal standard Method2->Step2 Step3 P&T Conditions: • Purge: N₂ for 15 min • Trap: Composite adsorbent • Desorb: 250°C for 2 min Step1->Step3 Step4 SPME Conditions: • Fiber: DVB/CAR/PDMS • Extract: 60°C, 30 min • Desorb: 250°C, 5 min Step2->Step4 GCMS GC-MS Analysis: • Column: DB-5MS or VF-WAX • Use SIM/MRM mode • M/Z 73 for L5 Step3->GCMS Step4->GCMS Troubleshoot Troubleshooting GCMS->Troubleshoot Contam High Background? Troubleshoot->Contam LowRec Low Recovery? Troubleshoot->LowRec TS1 • Run procedural blanks • Replace liners/septa • Condition SPME fiber Contam->TS1 TS2 • Verify salt addition • Check purge/SPME params • Review GC inlet condition LowRec->TS2

Frequently Asked Questions (FAQs)

  • Why is P&T-GC-MS considered superior for L5 recovery from solid samples? P&T is a closed system that efficiently transfers volatile compounds from the sample matrix to a cold trap, minimizing loss. The composite adsorbent trap has a high affinity for compounds like L5, and the entire process is automated, reducing human error and leading to higher sensitivity and better recovery rates [1].

  • What is the most critical step in HS-SPME for ensuring high L5 recovery? The choice of fiber coating is paramount. Using a bifunctional or trifunctional fiber like DVB/PDMS or DVB/CAR/PDMS is critical because it provides the specific surface chemistry needed to effectively adsorb mid-range volatility siloxanes like L5 from the headspace [2].

  • How can I be sure my results aren't skewed by laboratory contamination? Contamination from lab materials is the primary concern. The most effective strategy is to run procedural blanks (e.g., an empty vial or a vial with pure water) through the entire analytical process alongside your samples. This will identify any background siloxanes originating from your reagents, vials, septa, or the GC system itself [1] [2].

References

Understanding Method Detection Limits (MDL)

Author: Smolecule Technical Support Team. Date: February 2026

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results [1]. It is crucial for methods where detecting the presence or absence of an analyte at low concentrations is critical, such as in forensic drug testing or monitoring specific disease markers [2].

You may encounter several related terms. The table below compares MDL with other common concepts to help clarify their distinctions.

Term Key Characteristics
Method Detection Limit (MDL) Defined by a standard statistical procedure (e.g., EPA). Accounts for all steps of the analytical method. Represents a detection limit, not necessarily a quantification limit [1].
Limit of Blank (LoB) Determined from the distribution of blank measurements. Does not involve spiking the sample with the analyte [2].
Signal-to-Noise Ratio An instrumental approach. Estimates detection limit based on a ratio, typically in the range of 3 to 5 [1].

MDL Determination Workflow

The following diagram illustrates the general workflow for determining the Method Detection Limit, summarizing the key stages of the process:

MDL_Workflow Start Start: Estimate Initial MDL PrepareSamples Prepare Samples • Minimum of 7 spiked samples • Minimum of 7 method blanks • Processed in ≥3 batches on separate days Start->PrepareSamples Analyze Analyze Samples Run through all steps of the analytical method PrepareSamples->Analyze Calculate Calculate Standard Deviation (Ss = spiked sample std dev) (Sb = method blank std dev) Analyze->Calculate ComputeMDLs Compute MDLs MDLs = t*(n-1, 0.99) * Ss (t is Student's t-value) Calculate->ComputeMDLs ComputeMDLb Compute MDLb Calculate->ComputeMDLb Compare Select Final MDL MDL = max(MDLs, MDLb) ComputeMDLs->Compare ComputeMDLb->Compare End MDL Determined Compare->End

Step-by-Step Experimental Protocol

This section details the experimental procedure based on EPA Appendix B to Part 136 - Revision 2 [1].

Step 1: Initial MDL Estimation

Estimate the MDL using one or more of the following methods. Analyst experience is a key factor in this process.

  • Method Blanks: Mean concentration of blanks plus three times their standard deviation.
  • Signal-to-Noise: A concentration corresponding to an instrument signal-to-noise ratio between 3 and 5.
  • Other Factors: Previous MDL data, a break in the calibration curve slope, or known instrumental limitations [1].
Step 2: Sample Preparation and Analysis
  • Spike Level: Prepare spiked samples at a concentration typically 2 to 10 times the initial MDL estimate. For analytes with poor recovery, a higher spike level may be necessary [1].
  • Sample Set: Process a minimum of seven spiked samples and seven method blank samples through all steps of your analytical method [1].
  • Experimental Design: Samples must be prepared in at least three separate batches on three different calendar days. Analysis must also be performed on three separate calendar days (preparation and analysis can occur on the same day) [1].
Step 3: Calculations and Final MDL Determination
  • Calculate Standard Deviations: Compute the sample standard deviation (Ss) of the results from all spiked samples and the standard deviation (Sb) from all method blanks [1].
  • Compute MDLs (from spikes): MDLs = t (n-1, 0.99) × Ss
    • t (n-1, 0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (see table below) [1].
  • Compute MDLb (from blanks):
    • If some (but not all) blanks have numerical results, MDLb is the highest method blank result.
    • If all blanks have numerical results, calculate MDLb = mean + t (n-1, 0.99) × Sb. (Use zero if the mean is negative) [1].
  • Select the Final MDL: The official MDL is the greater of MDLs or MDLb [1].

Student's t-values for a 99% confidence level (single-tailed) are as follows [1]:

Degrees of Freedom (n-1) t-value
6 3.143
7 2.998
8 2.896
9 2.821
10 2.764

Frequently Asked Questions (FAQs)

Q1: What is the difference between a "spiked sample" and a "method blank" in this context?

  • Spiked Sample: A clean reference matrix (e.g., reagent water) to which a known and consistent quantity of the analyte has been added. It is used to calculate MDLs [1].
  • Method Blank: A clean reference matrix that is processed through every step of the analytical method without the intentional addition of the analyte. It is used to assess background contamination and calculate MDLb [1].

Q2: My spiked samples sometimes don't produce a detected result. What should I do? If any spiked sample fails the method's qualitative identification criteria or does not yield a numerical result greater than zero, the spiking level is likely too low. The EPA procedure requires you to repeat the spiked sample preparation at a higher concentration [1].

Q3: How often does the MDL need to be verified? The EPA guideline requires an ongoing annual verification. At least once every 13 months, you should re-calculate the MDL using data from the last 24 months. Furthermore, during any quarter when samples are analyzed, you should prepare and analyze a minimum of two spiked samples on each instrument as part of ongoing quality control [1].

References

adsorption characteristics of Dodecamethylpentasiloxane on solid waste

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is a typical adsorption capacity for L5 on Municipal Solid Waste (MSW)?

    • A1: On MSW, the maximum adsorption capacity for L5 has been reported at 0.677 μg g⁻¹ (or 0.000677 mg g⁻¹) under optimized batch conditions [1]. It is important to note that this capacity is highly dependent on the specific composition of the MSW and the experimental conditions.
  • Q2: Which kinetic and isotherm models are commonly used for L5 adsorption?

    • A2: Research indicates that adsorption behavior can be well-described by the Langmuir-Freundlich hybrid isotherm model for equilibrium data [1]. For kinetics, one study on engineered materials found that the adsorption process followed pseudo-first-order (PFO) kinetics [2], though you should test both PFO and pseudo-second-order (PSO) models for your specific adsorbent [3] [4].
  • Q3: What are the critical parameters that affect L5 adsorption, and what are their optimal ranges?

    • A3: The key parameters include pH, temperature, and the presence of competing substances [1].
      • pH: Maximum adsorption for L5 on MSW is observed at approximately pH 5.5 [1].
      • Temperature: The optimal temperature reported for this system is around 30°C [1].
      • Competing Substances: Organic acids and inorganic ions in complex matrices like landfill leachate can significantly restrict adsorption capacity [1].

Experimental Protocols & Data

Batch Adsorption Study for L5 on MSW

This methodology is adapted from a study investigating siloxane adsorption under landfill conditions [1].

1.1 Materials and Reagent Preparation

  • Adsorbent: Municipal Solid Waste (MSW). The cited study used unsorted MSW from a landfill site, which was air-dried, ground, and sieved to pass a 4 mm sieve [1].
  • Adsorbate: Dodecamethylpentasiloxane (L5) standard.
  • Stock Solution: Prepare an L5 stock solution. The referenced study used an initial concentration of 20 parts per billion (ppb) to simulate levels found in landfill leachate [1].

1.2 Experimental Procedure

  • Weighing: Accurately weigh 10 g of the prepared MSW adsorbent.
  • Contact: Place the adsorbent into a 100 mL beaker and add 50 mL of the L5 solution.
  • Equilibration: Equilibrate the mixture using an air-temperature-controlled shaker at 150 rpm.
  • Separation: After the predetermined contact time, centrifuge the suspension at 3000 rpm for 10 minutes.
  • Analysis: Carefully extract the supernatant and determine the residual concentration of L5 using an appropriate analytical technique (e.g., Gas Chromatography).

1.3 Key Experimental Conditions to Record Ensure you monitor and report the following for reproducible results [1] [3]:

  • Equilibrium pH: The pH of the solution after adsorption is critical for interpreting isotherms.
  • Temperature: Maintain and report a constant temperature.
  • Contact Time: For kinetic studies, use a sufficient number of data points, especially at the initial stage.
Summary of Quantitative Adsorption Data

The table below consolidates key quantitative findings from the available literature to serve as a benchmark. Note the significant difference in capacity between MSW and engineered materials.

Adsorbent Target Siloxane Max Adsorption Capacity Optimal pH Optimal Temp. Best-Fit Isotherm Model Best-Fit Kinetic Model
Municipal Solid Waste (MSW) [1] L5 0.677 μg g⁻¹ 5.5 30°C Langmuir-Freundlich Information missing
Al-MCM-41(10) [2] L5 0.479 mmol g⁻¹ Not specified 25°C Not specified Pseudo-First-Order (PFO)

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or inconsistent adsorption capacity. Non-optimized pH, high temperature, or competition from other ions/organics [1]. Systematically test and control pH and temperature. For complex real-world samples, consider a pre-treatment step or use standard solutions for baseline comparison.
Poor fit of kinetic data. Using an incorrect kinetic model or having an insufficient number of data points, especially at the start of the experiment [3]. Collect dense data points at the initial contact period. Test both PFO and PSO models using non-linear regression methods for more accurate parameter calculation [3].
Inaccurate calculation of adsorption capacity (qe). Mistakes in material balance or unit conversion [3]. Double-check calculations using the formula: ( q_e = \frac{(C_o - C_e)}{m} V ), where Co and Ce are initial and equilibrium concentrations (mg/L), V is solution volume (L), and m is adsorbent mass (g). Express performance as qe rather than just % removal [3].

Experimental Workflow

The following diagram outlines the core workflow for conducting a batch adsorption experiment, from preparation to data analysis.

Start Start Experiment Prep Adsorbent & Solution Preparation Start->Prep Kinetics Kinetic Study Prep->Kinetics Isotherm Isotherm Study Prep->Isotherm Params Parameter Optimization Prep->Params Analysis Data Analysis & Modeling Kinetics->Analysis Isotherm->Analysis Params->Analysis End Report Results Analysis->End

Important Technical Notes

  • Model Fitting: The scientific community strongly recommends using non-linear optimization techniques instead of linearized forms to fit both kinetic and isotherm models, as this provides more accurate parameters [3].
  • Adsorbent Variety: The adsorption capacity can vary dramatically based on the adsorbent. While MSW has a low capacity, engineered materials like Al-doped MCM-41 show a much higher potential for L5 removal, which may be relevant for targeted treatment applications [2].
  • Competitive Adsorption: Be aware that in multicomponent systems (e.g., with other siloxanes like D4, D5, D6), competitive adsorption can occur, which may reduce the effective capacity for L5 [2].

References

temperature effect on L5 siloxane adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: How does temperature affect the adsorption of L5 siloxane surfactants at the water-air interface?

    • A1: For non-ionic trisiloxane polyether surfactants like L5, the tendency for adsorption at the water-air interface decreases as the temperature decreases [1]. This means that at lower temperatures, it is less favorable for surfactant molecules to move from the solution to the interface. The change in the standard Gibbs free energy of adsorption (ΔG°ads) becomes less negative with decreasing temperature, indicating a weaker driving force for adsorption [1].
  • Q2: Does the molecular structure of the siloxane surfactant influence its adsorption?

    • A2: Yes, significantly. For a series of trisiloxane surfactants that are identical except for the length of their hydrophilic polyether chain (e.g., HOL7, HOL9, HOL12), the adsorption tendency diminishes as the number of polyether groups increases [1]. A surfactant with a shorter hydrophilic chain (like HOL7) will have a stronger tendency to adsorb at the interface compared to one with a longer chain (like HOL12) at the same temperature.
  • Q3: In liquid-phase adsorption onto solid materials like MCM-41, what is the capacity for L5?

    • A3: Experimental studies on liquid-phase adsorption at 25°C have shown that linear L5 siloxane has a significantly higher adsorption capacity on mesoporous materials compared to cyclic siloxanes (D4, D5, D6). The table below summarizes the single-component adsorption capacities on a high-performing adsorbent, Al-MCM-41(10) [2].

Quantitative Data on Siloxane Adsorption Capacity

The following table summarizes experimental adsorption data for L5 and other common siloxanes on a specific adsorbent material.

Table 1: Single-Component Siloxane Adsorption Capacity on Al-MCM-41(10) at 25°C [2]

Siloxane Type Molecular Weight (g·mol⁻¹) Adsorption Capacity (mmol·g⁻¹)
L5 Linear 384.8 0.479
D4 Cyclic 296.6 0.097
D5 Cyclic 370.8 0.055
D6 Cyclic 444.9 0.045

Experimental Protocol: Determining Adsorption Thermodynamics at the Water-Air Interface

This methodology is based on the synthesis and surface tension measurement of trisiloxane surfactants [1].

  • Surfactant Synthesis & Characterization

    • Synthesis: Synthesize the trisiloxane surfactants (e.g., HOL7, HOL9, HOL12) via a hydrosilylation reaction between a precursor with a Si-H bond and an allyl polyether, using a Karstedt catalyst in toluene [1].
    • Characterization: Confirm the molecular structure using ¹H NMR, ¹³C NMR, ²⁹Si NMR, and FT-IR.
    • Purity Check: Determine the molar mass distribution using Gel Permeation Chromatography (GPC).
  • Surface Tension Measurement

    • Preparation: Prepare a series of aqueous solutions with varying concentrations of the siloxane surfactant.
    • Measurement: Measure the surface tension of each solution at controlled temperatures (e.g., 293 K, 303 K, 313 K). A tensiometer using the Wilhelmy plate or du Noüy ring method is typically used.
  • Data Analysis & Calculation of Thermodynamic Parameters

    • Critical Micelle Concentration (CMC): Identify the CMC from the plot of surface tension versus surfactant concentration.
    • Surface Excess Concentration (Γ_max): Calculate the maximum surface excess concentration using the Gibbs adsorption equation.
    • Molecular Area (A_min): Calculate the minimum area occupied per surfactant molecule at the interface.
    • Standard Gibbs Free Energy of Adsorption (ΔG°_ads): Determine this key thermodynamic parameter from the adsorption data. A more negative value indicates a greater spontaneous tendency for adsorption.

Experimental Workflow and Adsorption Behavior

The following diagrams outline the key experimental workflow and the relationship between molecular structure, temperature, and adsorption behavior.

Experimental Workflow for Adsorption Study Start Start Synth Synthesize Trisiloxane Surfactant (e.g., HOL7) Start->Synth End End Char Characterize Structure (NMR, FT-IR, GPC) Synth->Char Prep Prepare Aqueous Surfactant Solutions Char->Prep Measure Measure Surface Tension at Multiple Temperatures Prep->Measure Analyze Analyze Data to find CMC and Calculate Parameters Measure->Analyze Compare Compare Thermodynamic Parameters (e.g., ΔG°ads) Analyze->Compare Compare->End

Factors Influencing Trisiloxane Adsorption Factor Adsorption Tendency T_Effect Increases (More Negative ΔG°ads) Factor->T_Effect Result P_Effect Decreases Factor->P_Effect Result Temperature Temperature Increase Temperature->Factor Factor PolyetherChain Longer Polyether Chain PolyetherChain->Factor Factor

Troubleshooting Guide

  • Unexpectedly High Surface Tension at Low Concentrations:

    • Potential Cause: Surfactant hydrolysis or degradation, as certain siloxane surfactants are sensitive to pH and temperature over time [1].
    • Solution: Check the stability of your surfactant stock solution. Ensure fresh preparation and use a buffered solution if necessary to control pH.
  • Irreproducible Adsorption Isotherm Data:

    • Potential Cause: Impurities in the surfactant or on the glassware, which can drastically affect surface tension.
    • Solution: Purify the surfactant (e.g., via recrystallization or column chromatography) and meticulously clean all glassware. Use high-purity water (e.g., Milli-Q).
  • Low Adsorption Capacity on Porous Materials:

    • Potential Cause: The pore size of the adsorbent may be too small, hindering the diffusion of the bulky L5 molecule.
    • Solution: As shown in research, use mesoporous adsorbents with large, uniform pores like functionalized MCM-41, which are more effective for large siloxane molecules [2].

References

pH effect on Dodecamethylpentasiloxane analysis

Author: Smolecule Technical Support Team. Date: February 2026

The Influence of pH on L5 Adsorption

The key finding from the research is summarized in the table below.

Siloxane Optimal Adsorption pH Maximum Adsorption Capacity on MSW
Dodecamethylpentasiloxane (L5) 5.5 [1] 0.677 μg g⁻¹ [1]
Dodecamethylcyclohexasiloxane (D6) 5.0 [1] 15.864 μg g⁻¹ [1]

This data indicates that for analytical procedures involving solid-phase extraction or any process where L5 interacts with a solid surface, the pH of the solution is a variable that can significantly impact the results. Operating at a non-optimal pH could lead to low recovery rates and inaccurate measurements.

Experimental Protocol for pH-Based Adsorption Study

The data on pH dependence was likely obtained through a batch adsorption experiment. Here is a detailed methodology based on the research [1]:

  • 1. Sample Preparation: Collect and prepare the solid sorbent. In the cited study, Municipal Solid Waste (MSW) was air-dried, ground, and sieved to a 4 mm particle size. For your methods, this could be a specific sorbent used in sample cleanup.
  • 2. Siloxane Solution: Prepare a standard solution of L5. The study used a concentration of 20 parts per billion (ppb), reflective of environmental levels [1].
  • 3. pH Adjustment: Create a series of solutions with varying pH levels. Use buffers or dilute acids/bases to adjust the pH across a desired range (e.g., from 4 to 8).
  • 4. Batch Adsorption: In a controlled shaker, combine a fixed amount of the solid sorbent (e.g., 10 g) with the siloxane solution (e.g., 50 mL) in separate beakers for each pH level. The study equilibrated these at 150 rpm [1].
  • 5. Separation and Analysis: After a predetermined contact time (established via separate kinetic studies), centrifuge the suspensions to separate the solid from the liquid phase. Finally, analyze the concentration of L5 remaining in the supernatant using a sensitive technique like Gas Chromatography-Mass Spectrometry (GC-MS).

The workflow of this process is outlined in the following diagram:

Start Start Experiment Prep1 Prepare Solid Sorbent (air-dry, grind, sieve) Start->Prep1 Prep2 Prepare L5 Standard Solution (e.g., 20 ppb) Prep1->Prep2 pH Adjust Solution pH (Create a series from 4 to 8) Prep2->pH Adsorb Batch Adsorption (Combine sorbent and solution, shake at 150 rpm) pH->Adsorb Separate Centrifuge to Separate Phases Adsorb->Separate Analyze Analyze Supernatant via GC-MS Separate->Analyze Result Determine Residual L5 Concentration and Calculate Adsorption Analyze->Result

Troubleshooting Guide & FAQs

FAQ: Why is the recovery of this compound low in my solid-phase extraction (SPE) method?

  • Potential Cause: The pH of your sample may be driving the compound off the sorbent or preventing retention. The adsorption of L5 to solid surfaces is pH-sensitive [1].
  • Solution: Experiment with adjusting the pH of your loaded sample. The optimal adsorption for L5 was observed at pH 5.5, so try buffering your samples within a range of pH 5.0 to 6.0 and re-evaluate the recovery.

FAQ: What other factors can interfere with the analysis of siloxanes like L5?

  • Organic Acids and Inorganic Ions: The presence of organic acids and various anions (e.g., Cl⁻, NO₃⁻, SO₄²⁻) in the sample matrix can restrict the adsorption of L5 to a solid sorbent, leading to lower measured values [1].
  • Temperature: The adsorption process is temperature-dependent. The cited study found the optimal temperature for L5 adsorption to be 30°C [1]. Ensure your experimental conditions are thermostatically controlled.
  • Working Fluid Decomposition: In systems where siloxanes are used at high temperatures (e.g., in Organic Rankine Cycles), they can decompose into low-boiling and high-boiling point fractions [2]. These decomposition products can co-elute and interfere with the analysis of the parent compound.

FAQ: Are there any special handling or stability concerns for L5?

  • Stability: L5 is generally considered a stable compound under standard conditions [3].
  • Safe Handling: It is classified as an irritant to eyes, respiratory system, and skin. Always use adequate ventilation and wear appropriate personal protective equipment (PPE) like gloves and safety goggles [3].
  • High-Temperature Warning: When heated to temperatures above 150°C in the presence of air, L5 can decompose and generate formaldehyde vapors [3]. This is a critical consideration if your analytical method involves high-temperature injection in a GC.

References

overcoming matrix interference in L5 quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Interference (FAQ)

  • What are matrix effects? Matrix effects occur when other components in a sample (the "matrix") alter the analytical signal of your target analyte. This can lead to inaccurate quantification, typically as signal suppression or, less commonly, enhancement [1].
  • Why is it a critical problem? Matrix effects can compromise key validation parameters of your method, including accuracy, precision, sensitivity, and reproducibility [1]. In gene therapy, for example, matrix interference can artificially inflate baselines and mask the detection of neutralizing antibodies, potentially impacting patient stratification [2].
  • How can I detect matrix effects? Several experimental methods exist for evaluation, summarized in the table below [1].
Method Description Outcome Key Limitation
Post-Column Infusion [1] Infuse analyte into LC effluent post-column while injecting a blank matrix extract. Qualitative; identifies chromatographic regions of suppression/enhancement. Does not provide quantitative data.
Post-Extraction Spiking [1] Compare analyte response in neat solution to response when spiked into a blank matrix extract. Quantitative; calculates % suppression/enhancement at a given concentration. Requires a blank matrix.
Slope Ratio Analysis [1] Compare slopes of calibration curves in solvent vs. matrix. Semi-quantitative; assesses effect across a concentration range. Requires a blank matrix.

Troubleshooting Guide: Strategies to Overcome Matrix Effects

The following table summarizes the primary strategies for managing matrix effects, helping you choose the right approach based on your sensitivity requirements and resource availability [1].

Strategy Key Technique When to Use Pros & Cons

| Minimize ME | Sample Dilution | Analytic concentration is high; sensitivity is not crucial. | Pro: Simple, effective, low-cost [3] [4]. Con: Dilutes analyte; may drop concentration below limit of detection. | | | Improved Chromatography | Method is in development; you can adjust separation. | Pro: Reduces co-elution of interferents [1]. Con: Requires method re-optimization. | | | Sample Clean-up | Matrix is complex; dilution is not an option. | Pro: Selectively removes interfering substances [1]. Con: Adds steps, may reduce recovery, risk of losing analyte. | | Compensate for ME | Stable Isotope-Labeled Internal Standard (SIL-IS) | Highest level of accuracy and precision is required. | Pro: Gold standard; corrects for suppression/enhancement [4] [1]. Con: Expensive, not available for all analytes. | | | Matrix-Matched Calibration | Blank matrix is available; SIL-IS is not. | Pro: Accounts for average ME [1]. Con: Requires a lot of blank matrix; doesn't account for inter-sample variability. | | | Standard Addition | Blank matrix is unavailable; analyte is endogenous [3]. | Pro: Measures effect directly in the sample. Con: Labor-intensive, requires large amount of sample. |

Detailed Experimental Protocols

The Dilution Method for Minimizing Matrix Effects

This is a straightforward first-line approach to reduce interference from matrix components [3] [4].

Workflow:

Start Prepare Sample Extract A Prepare Serial Dilutions (e.g., 1:2, 1:5, 1:10, 1:20) Start->A B Analyze Dilutions and Solvent Standards A->B C Plot Measured Concentration vs. Dilution Factor B->C D Identify Plateau Region (Where ME is Minimized) C->D E Use Optimal Dilution for All Samples D->E

Procedure:

  • Prepare a representative sample extract.
  • Create a series of dilutions (e.g., 1:2, 1:10, 1:20) using an appropriate diluent (e.g., PBS/BSA, initial mobile phase) [3].
  • Analyze all dilutions alongside a set of calibration standards prepared in solvent.
  • Calculate the apparent analyte concentration in each dilution.
  • Plot the calculated concentration against the dilution factor. The point where the measured concentration plateaus indicates the dilution factor where matrix effects have been sufficiently minimized [3].
  • Apply this optimal dilution factor to all subsequent samples.
The Constant Serum Concentration (CSC) Assay

This advanced method addresses artifacts in serological assays (like AAV neutralization assays) caused by varying serum content across dilutions. It maintains a consistent matrix environment [2].

Concept: Unlike conventional Variable Serum Concentration (VSC) assays where serum is diluted, the CSC assay uses a seronegative serum diluent to keep the total serum concentration constant across all wells.

Workflow:

A Prepare Serum Sample Dilutions Using Seronegative Serum as Diluent B Incubate with AAV Vector A->B C Add Mixture to Cells B->C D Measure Transduction (e.g., Luminescence) C->D E Stable Baseline, Improved Sensitivity D->E

Procedure (based on [2]):

  • Diluent Preparation: Use a well-characterized, seronegative control serum as the diluent for making serial dilutions of the test serum.
  • Incubation: Pre-incubate AAV vectors with the serum dilutions. The total serum concentration in each well remains constant.
  • Transduction: Add the mixture to cells (e.g., HEK293T) and allow for transduction.
  • Detection: Measure the reporter signal (e.g., luminescence from NLuc). The constant serum level stabilizes the transduction baseline, allowing for more sensitive detection of neutralizing antibodies [2].

Key Takeaways for Your Experimental Design

  • Start Simple: If your analyte is abundant, the dilution approach is the most cost-effective and easiest first step [4].
  • Gold Standard for LC-MS/MS: For sensitive and precise bioanalysis, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most robust way to compensate for matrix effects [1].
  • Innovate Your Assay Design: For cell-based or serological assays, the Constant Serum Concentration (CSC) method demonstrates how fundamentally re-thinking the assay design can overcome core limitations of traditional dilution-based protocols [2].

References

minimizing siloxane background in GC-MS systems

Author: Smolecule Technical Support Team. Date: February 2026

Siloxane Troubleshooting Guide

This flowchart outlines a systematic approach to identify and resolve siloxane contamination sources. Follow the path based on your observations to pinpoint the likely cause.

SiloxaneTroubleshooting Siloxane Contamination Troubleshooting Start Start: Observe Siloxane Peaks BlankRun Perform Oven Blank Run (No Injection) Start->BlankRun PeaksPersist Do siloxane peaks persist? BlankRun->PeaksPersist PeaksGone Peaks disappear or are greatly reduced PeaksPersist->PeaksGone No InjectorVialIssue Contamination source is in injection port or vial/sepum PeaksPersist->InjectorVialIssue Yes SolventTest Run solvent blank (no vial septum) PeaksGone->SolventTest CheckSpectrum Check Mass Spectrum InjectorVialIssue->CheckSpectrum BasePeak73 Base peak m/z 73? (Larger cyclosiloxanes) CheckSpectrum->BasePeak73 Spectrum A BasePeak207 Base peak m/z 207? (D3, D4 column bleed) CheckSpectrum->BasePeak207 Spectrum B SeptaBleed Likely Septa Bleed (GC inlet or vial cap) BasePeak73->SeptaBleed ColumnBleed Likely Column Bleed/ Degradation BasePeak207->ColumnBleed ActionSepta Replace GC inlet septum. Inspect for coring. Use low-bleed septa. Check vial septa (use PTFE barrier). SeptaBleed->ActionSepta ActionColumn Cut column front (20-30 cm). Condition column. Check gas traps for moisture. Replace column if needed. ColumnBleed->ActionColumn ActionClean Clean injection port. Replace liner & gold seal. Use hot carrier gas purge. ActionSepta->ActionClean ActionColumn->ActionClean SeptaGone Peaks disappear? SolventTest->SeptaGone SeptaGone->InjectorVialIssue No VialSeptaIssue Confirmed Vial Septa Contamination SeptaGone->VialSeptaIssue Yes VialSeptaIssue->ActionSepta

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass spectrum patterns of siloxanes? Siloxanes from different sources produce distinct mass spectra, which is key for diagnosis [1]:

  • Septa Bleed: Typically shows a base peak at m/z 73, indicative of larger cyclosiloxane molecules [1].
  • Column Bleed: Characterized by base peaks at m/z 207 and m/z 281, corresponding to hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4) [1].
  • Common Ions: Other recurring ions include m/z 147, 221, 295, 355, and 429 [2].

Q2: How do I confirm the contamination source is my vial septa? Run a solvent blank without a vial septum. If the siloxane peaks disappear, the vial septa are the source [3]. Note that solvents like IPA can leach siloxanes from the septa's silicone layer, especially with multiple injections from the same vial [3] [1].

Q3: My GC inlet septum was changed, but peaks remain. What next? A particle of cored septum may have fallen into the liner or even lodged in the head of the column [3]. After replacing the liner, try trimming the front end of the column by 20-30 cm [2].

Q4: Why do siloxane contaminants keep returning after maintenance? Moisture in the carrier gas is a common culprit that accelerates column degradation and bleed. A saturated gas trap can introduce enough water to cause this failure [2]. Ensure your gas purification traps are replaced regularly [2] [1].

Q5: Are there specific injection port liners that help? Yes, narrow internal diameter (I.D.) liners (e.g., 0.75 mm) provide better heat transfer, which can minimize sample condensation on the cooler underside of the septum. However, these may not be suitable for large liquid sample volumes where an expansion volume is needed [4].

Siloxane Compound Reference

This table lists common siloxanes found as contaminants and their key identifiers [5] [1] [6].

Compound Name Abbreviation Formula Common Source Characteristic Ions (m/z)
Hexamethylcyclotrisiloxane D3 C₆H₁₈O₃Si₃ Column Bleed [1] 207, 191 [5]
Octamethylcyclotetrasiloxane D4 C₈H₂₄O₄Si₄ Column Bleed [1] 281, 265 [5]
Decamethylcyclopentasiloxane D5 C₁₀H₃₀O₅Si₅ Septa, Column 73, 267, 355 [5]
Dodecamethylcyclohexasiloxane D6 C₁₂H₃₆O₆Si₆ Septa, Column 73, 147, 341 [5]
Hexamethyldisiloxane L2 C₆H₁₈OSi₂ Vial/Inlet Septa 73, 147, 207 [6]
Octamethyltrisiloxane L3 C₈H₂₄O₂Si₃ Vial/Inlet Septa 73, 147, 221 [6]
Eicosamethylcyclodecasiloxane D10 C₂₀H₆₀O₁₀Si₁₀ Septa Bleed (GC Inlet) 73, 133, 147 [1]

Advanced Cleaning & Prevention Protocol

For persistent contamination, a rigorous cleaning procedure is required.

Detailed Injection Port Cleaning Method [4]

  • Remove Components: Take out the septum, liner, and gold seal from the injection port.
  • Mechanical Cleaning: Manually clean all removable parts with an appropriate solvent.
  • Thermal Purging: Use a specialized setup (like a Short Path Thermal Desorption System) to flush the injection port with high volumes of pre-heated carrier gas (up to 350°C). This hot gas purges contaminants out through the septum purge and split vent lines.
  • Reassemble with New Parts: Replace the septum, gold seal, and liner with new ones. Consider using a low-bleed septum (e.g., Thermogreen [4]).
  • Condition: Reinstall the column and condition the system before use. One study showed this method can reduce GC background by over 99% [4].

Best Practices to Prevent Recurrence

  • Septum Handling: Use pre-slit septa and tapered cone-style syringe needles (e.g., 23s-26g) to minimize coring [1]. Change the GC inlet septum regularly.
  • Vial Septa: Use vial caps with a PTFE barrier to prevent the solvent from contacting the silicone septum [1]. Avoid multiple injections from the same vial when working with aggressive solvents [3].
  • Gas Supply: Maintain your gas purification traps and check for leaks in gas lines to prevent moisture and oxygen from degrading the column [2] [1].
  • System Bake-Out: Regularly bake out the GC oven and column at the maximum allowable temperature to volatilize and remove accumulated contaminants.

References

parameter optimization for L5 extraction and desorption

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most critical step in optimizing an extraction method for compounds like L5? A systematic approach using Design of Experiments (DoE) is highly recommended over a one-factor-at-a-time method. DoE efficiently identifies optimal conditions and reveals interactions between parameters, saving time and resources while leading to a more robust method [1].

  • Q2: My extraction efficiency is low. What parameters should I investigate first? Begin by checking the core parameters that directly govern the extraction process. The most common factors to optimize are [1] [2]:

    • Sorbent Phase Selection: The choice of fiber (for SPME) or sorbent tube is paramount.
    • Extraction Time and Temperature: These determine the kinetics and equilibrium of analyte transfer to the sorbent.
    • Ionic Strength: Adding salt (e.g., NaCl) can improve the extraction of certain analytes by salting-out.
    • Sample Volume and Agitation: These affect the availability of analyte for extraction.
  • Q3: I am getting carryover or poor detection after desorption. What could be wrong? This issue is often linked to the desorption stage. Focus on the following [1] [2]:

    • Desorption Temperature: Ensure it is high enough to rapidly release all analytes from the sorbent. Temperatures of 240-250°C are common for thermal desorption in GC systems [1].
    • Desorption Time: The sorbent must be held at the high temperature for a sufficient duration (e.g., 10 minutes) to ensure complete transfer of analytes to the instrument [1].
    • Sorbent Compatibility: Verify that your sorbent is suitable for your analytes and that no irreversible adsorption or analyte degradation is occurring [2].

Key Optimization Parameters from Research

The table below summarizes optimal conditions found for the extraction and desorption of volatile methylsiloxanes (VMS), including L5, from water samples using Headspace Solid-Phase Microextraction (HS-SPME) [1]. This serves as an excellent reference point.

Parameter Optimal Value for VMS Analysis Note
Extraction Fiber 65 µm PDMS/Divinylbenzene (DVB) Bimodal sorbent (adsorption & absorption) [1].
Sample Volume 10 mL Balance between headspace volume and analyte amount [1].
Ionic Strength 19.5% NaCl (w/v) "Salting-out" effect improves yield [1].
Extraction Time 39 min Time to reach near-equilibrium for all analytes [1].
Extraction Temperature 33 °C Balances extraction efficiency and reproducibility [1].
Desorption Time 10 min Ensures complete transfer to GC inlet [1].
Desorption Temperature 240 °C Critical for complete release from the fiber [1].

Sorbent Selection Guide

The choice of sorbent material is a foundational decision. The table below classifies common sorbents and their characteristics to guide your selection [2].

Sorbent Type Mechanism Key Characteristics & Considerations

| Adsorbents (e.g., Tenax TA, Carbopack, Carboxen) | Surface interaction | - High capacity for trace analysis.

  • Risk of competition and displacement in complex matrices.
  • May require higher desorption temperatures. | | Absorbents (e.g., PDMS) | Solvation into a liquid polymer | - Weaker interactions, gentler desorption.
  • Less affected by wide concentration ranges or matrix components.
  • Can struggle with highly volatile analytes. |

Experimental Workflow for Method Optimization

The following diagram outlines a systematic workflow for developing and optimizing your extraction and desorption method, incorporating DoE principles.

Start Start Method Development Define Define Objective & Analytes Start->Define Sorbent Select Sorbent Phase Define->Sorbent Screening Screening Design (DoE) Sorbent->Screening Optimize Optimization Design (DoE) Screening->Optimize Identify vital factors Validate Validate Final Method Optimize->Validate Test optimal conditions End Robust Method Ready Validate->End

References

P&amp;T-GC-MS vs SPME-GC-MS for L5 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison at a Glance

The table below summarizes the key performance characteristics of P&T-GC-MS and SPME-GC-MS for the analysis of volatile methylsiloxanes (VMS), based on data from scientific studies.

Aspect P&T-GC-MS HS-SPME-GC-MS
Best for Analysis Of VMSs in food-contact silicone rubber [1] VMSs in water samples [2]
Method Detection Limits (MDL) Lower MDLs for VMSs in solid samples [1] Low detection limits in water (e.g., down to 24 ng/L) [2]
Recovery Higher recoveries for 9 VMSs [1] Good accuracy (62% to 104% in various water samples) [2]
Repeatability (RSD) Good repeatability [1] Good precision (RSDs below 15%) [2]
Sample Throughput Faster analysis possible (e.g., 12-minute GC runtime) [3] Requires optimization of extraction time (e.g., ~39 min) [2]
Automation & Workflow Full-automatic; integrates sampling and concentration [1] Simple and efficient; can be automated [2] [1]
Solvent Use Solvent-free [1] Solvent-free ("green" extraction) [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the two techniques as cited in the literature.

Purge and Trap GC-MS (P&T-GC-MS)

This protocol is adapted from a study analyzing VMSs in food-contact silicone rubber products [1].

  • 1. Sample Preparation: Silicone rubber samples were cut into small pieces (approximately 0.2 cm x 0.2 cm). A 0.1 g sample was weighed and placed into a 40 mL glass vial, which was immediately sealed [1].
  • 2. Purge and Trap Conditions:
    • Purge Gas: High-purity nitrogen [1].
    • Trap: A multi-bed adsorbent trap containing Tenax, silica gel, and carbon molecular sieve [1].
    • Desorption: Thermal desorption from the trap into the GC system [1].
  • 3. GC-MS Analysis:
    • GC Column: Rtx-VMS column (30 m × 0.25 mm ID × 1.4 µm) is excellent for volatile analysis [3].
    • Oven Temperature: A programmed ramp is used. An example from a water analysis method is 40 °C (hold 4 min) to 90 °C at 16 °C/min, then to 220 °C at 32 °C/min (hold 5 min) [3].
    • Carrier Gas: Helium, constant flow mode [3].
    • MS Detection: Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) [1].
Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This protocol is adapted from methods developed for VMSs in water and silicone rubber samples [2] [1].

  • 1. Sample Preparation:
    • For water samples: A 10 mL sample is placed in a headspace vial. Ionic strength is adjusted with NaCl (19.5%, w/v), and an internal standard is added [2].
    • For silicone rubber: A 0.1 g sample is placed in a headspace vial and sealed [1].
  • 2. SPME Optimization: A Design of Experiments (DoE) approach identified key factors for water analysis [2]:
    • Fiber Type: 65 µm PDMS/Divinylbenzene (DVB) [2].
    • Extraction Time: 39 min [2].
    • Extraction Temperature: 33 °C [2].
    • Ionic Strength: 19.5% NaCl (w/v) [2].
    • Desorption Time: 10 min [2].
    • Desorption Temperature: 240 °C [2].
  • 3. GC-MS Analysis:
    • The GC and MS conditions (column, temperature program, ionization) are similar to those used in the P&T-GC-MS method [1].

Workflow Comparison

The following diagrams illustrate the core steps involved in each method, highlighting their distinct approaches to sample introduction.

cluster_pt P&T-GC-MS Process P_T P&T-GC-MS Workflow Step1_pt 1. Sample in Vial Step2_pt 2. Purge with Inert Gas (Bubbles through sample) Step1_pt->Step2_pt Step3_pt 3. Volatiles Trapped on Adsorbent Trap Step2_pt->Step3_pt Step4_pt 4. Thermal Desorption (Injects into GC) Step3_pt->Step4_pt Step5_pt 5. GC-MS Separation & Detection Step4_pt->Step5_pt

cluster_spme HS-SPME-GC-MS Process SPME HS-SPME-GC-MS Workflow Step1_spme 1. Sample in Vial Step2_spme 2. SPME Fiber Exposed to Headspace Step1_spme->Step2_spme Step3_spme 3. Analytes Adsorb onto Fiber Coating Step2_spme->Step3_spme Step4_spme 4. Fiber Retracted & Injected into GC Step3_spme->Step4_spme Step5_spme 5. Thermal Desorption in GC Injector Step4_spme->Step5_spme Step6_spme 6. GC-MS Separation & Detection Step5_spme->Step6_spme

Key Considerations for Method Selection

Your choice between P&T-GC-MS and SPME-GC-MS depends on several factors related to your specific project needs.

  • When to Prefer P&T-GC-MS: This method is generally superior when your priority is achieving the lowest possible detection limits and the highest analyte recovery, particularly for complex solid matrices like silicone rubber [1]. Its fully automated nature also reduces manual intervention and can improve reproducibility [1].
  • When to Prefer SPME-GC-MS: This is an excellent choice for a simple, efficient, and solvent-free method, especially for water samples [2]. It requires less specialized equipment and can be more easily optimized for specific compounds using a DoE approach [2].
  • Critical Note on Background Contamination: Siloxanes are ubiquitous in labs. Septa, o-rings, SPME fiber assemblies, and GC inlet liners can be significant sources of contamination [1]. It is crucial to run strict procedural blanks to identify and correct for any background interference.

References

Comparison of Detection Methods for Dodecamethylpentasiloxane (L5)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key performance metrics of three detection methods as applied to food-contact silicone products, providing a clear basis for comparison [1].

Method Name Principle Key Performance Metrics for L5 (and overall method) Best Use Cases

| Purge & Trap (P&T)-GC-MS | Volatiles are purged from sample, trapped on a sorbent, then thermally desorbed into GC-MS. [1] | - Method Detection Limit (MDL): 0.0011 mg/kg (overall for 9 VMSs: 0.00047-0.00195 mg/kg).

  • Recovery: 95.4% (overall: 84.6%-108.9%).
  • Repeatability (RSD): 5.4% (overall: 1.4%-8.4%). [1] | High-precision quantification; trace analysis where highest sensitivity and accuracy are critical. [1] | | Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS | A coated fiber is exposed to the sample headspace to adsorb volatiles, then inserted into GC injector for desorption. [1] | - Method Detection Limit (MDL): 0.024 mg/kg (overall for 9 VMSs: 0.0051-0.062 mg/kg).
  • Recovery: 90.5% (overall: 80.2%-106.4%).
  • Repeatability (RSD): 7.2% (overall: 2.7%-9.8%). [1] | Fast screening; high-throughput analysis where ease of use and good sensitivity are sufficient. [1] | | Ultrasound-Assisted Solvent Extraction (UASE)-GC-MS | Sample is immersed in solvent (e.g., n-hexane) and placed in an ultrasonic bath to accelerate compound extraction. [1] | - Method Detection Limit (MDL): 0.15 mg/kg (overall for 9 VMSs: 0.032-0.21 mg/kg).
  • Recovery: 92.1% (overall: 82.3%-105.3%).
  • Repeatability (RSD): 8.5% (overall: 3.5%-10.2%). [1] | Analysis where equipment for P&T or SPME is unavailable; can be applied to a wider range of semi-volatile compounds. |

A study analyzing 56 commercial food-contact silicone products found P&T-GC-MS to be the most effective method overall, offering the lowest detection limits and highest recovery rates for L5 and other VMSs. HS-SPME provided a good balance of performance and convenience, while UASE was the least sensitive of the three [1].

Detailed Experimental Protocols

Here are the detailed experimental workflows for the two highest-performing methods, P&T and HS-SPME.

Protocol 1: Purge & Trap (P&T)-GC-MS

The following diagram outlines the comprehensive workflow for the P&T-GC-MS method:

Start Sample Preparation (50 mg silicone product in 40 mL vial) Purging Purging (Nitrogen, 40°C for 15 min) Start->Purging Trapping Trapping (Tenax/Silica/Carbon molecular sieve trap) Purging->Trapping Desorption Thermal Desorption (250°C for 2 min) Trapping->Desorption GC GC-MS Analysis Desorption->GC Data Data Acquisition (Quantification with internal standard) GC->Data

Key Steps and Parameters [1]:

  • Sample Preparation: Approximately 50 mg of the silicone product is weighed and placed into a 40 mL glass vial.
  • Purging: The vial is heated to 40°C, and high-purity nitrogen is bubbled through the sample for 15 minutes. This strips the volatile L5 from the sample matrix.
  • Trapping: The purged gases pass through a multi-bed trap containing Tenax, silica gel, and carbon molecular sieve, which efficiently captures the target analytes.
  • Thermal Desorption & GC-MS Analysis: The trap is rapidly heated to 250°C for 2 minutes to desorb the compounds, which are transferred directly to the GC-MS.
    • GC Column: HP-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness).
    • Oven Program: Initial 40°C (held 2 min), ramped to 150°C at 10°C/min, then to 280°C at 20°C/min (held 3 min).
    • MS Detection: Electron Impact (EI) ion source in Selected Ion Monitoring (SIM) mode.
Protocol 2: Headspace-SPME (HS-SPME)-GC-MS

The workflow for the HS-SPME-GC-MS method is as follows:

Start Sample Preparation (50 mg silicone product in 40 mL vial) Incubation Fiber Exposure/Incubation (90°C for 40 min) Start->Incubation Desorption Thermal Desorption (250°C for 5 min in GC injector) Incubation->Desorption GC GC-MS Analysis Desorption->GC Data Data Acquisition (Quantification with internal standard) GC->Data

Key Steps and Parameters [1]:

  • Sample Preparation: Same as P&T method (50 mg in 40 mL vial).
  • Fiber Exposure: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the sample's headspace. The vial is heated to 90°C for 40 minutes to allow the compounds to partition into the fiber coating.
  • Thermal Desorption & GC-MS Analysis: The fiber is retracted and immediately inserted into the hot GC injector, set at 250°C for 5 minutes, to desorb the analytes.
    • The GC-MS parameters (column, oven program, MS detection) are typically consistent with those used in the P&T method for comparable results [1].

Practical Considerations for Researchers

  • Managing Background Contamination: Silicone-based materials (e.g., GC septa, SPME fiber coatings, O-rings) are ubiquitous in labs and can release VMSs. It is critical to run procedural blanks and minimize the use of such materials in the analytical system to avoid false positives and overestimation [1].
  • Fiber Selection for SPME: If using HS-SPME, the choice of fiber coating is crucial. Studies confirm that a DVB/PDMS or DVB/CAR/PDMS fiber coating provides the best extraction efficiency for a broad range of siloxanes, including L5 [2].

References

Quantitative Comparison: L5 vs D6 Adsorption Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key experimental data from recent studies to facilitate a direct comparison.

Table 1: Adsorption Capacity and Affinity in Different Systems

Adsorbent Material L5 Adsorption Capacity D6 Adsorption Capacity Key Findings & Conditions

| Municipal Solid Waste (MSW) [1] | 0.677 μg g⁻¹ (~0.0012 mmol g⁻¹) | 15.864 μg g⁻¹ (~0.030 mmol g⁻¹) | - D6 showed a ~23x higher adsorption capacity than L5 on MSW.

  • Data fitted with the Langmuir-Freundlich model.
  • D6 demonstrated a stronger affinity for MSW. | | Al-MCM-41(10) [2] | 0.479 mmol g⁻¹ | 0.045 mmol g⁻¹ | - In this mesoporous silica system, L5 had a ~10x higher adsorption capacity than D6.
  • The order of capacity was L5 > D4 > D5 > D6. |

Table 2: Optimized Experimental Conditions and Kinetics

Parameter L5 Optimal Conditions D6 Optimal Conditions Common Findings
Kinetics Pseudo-first-order model [2] Pseudo-first-order model [2] The adsorption process for both siloxanes follows pseudo-first-order kinetics in studied systems [2] [1].
pH 5.5 [1] 5.0 [1] Adsorption is highly dependent on pH, with optimal activity in slightly acidic conditions.
Temperature 30°C [1] 30°C [1] Maximum adsorption was observed at 30°C in batch studies with MSW.
Inhibitors Organic acids and inorganic ions [1] Organic acids and inorganic ions [1] Common components in landfill leachate can restrict the adsorption of both siloxanes.

Experimental Protocols and Methodologies

The data in the tables above were generated using the following key experimental approaches:

  • Adsorbent Preparation and Characterization

    • Municipal Solid Waste (MSW): MSW samples were collected from a landfill, air-dried, ground, and sieved to a 4 mm particle size. The samples were characterized for elemental content using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) after acid digestion. Moisture and organic matter content were determined by heating at 100°C and 600°C, respectively [1].
    • Al-MCM-41: Mesoporous materials were synthesized via the sol-gel method and characterized using techniques including X-ray diffraction (XRD), scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS), and gas (N₂) adsorption-desorption analysis at 77 K to confirm their textural properties [2].
  • Batch Adsorption Experiments

    • A known mass of the adsorbent (e.g., 10 g of MSW) was placed in contact with a volume of siloxane solution (e.g., 50 mL at a concentration of 20 ppb) in a sealed vessel [1].
    • The mixture was agitated in a temperature-controlled shaker (e.g., at 30°C and 150 rpm) for a predetermined time to reach equilibrium [1].
    • After centrifugation to separate the solid adsorbent, the concentration of the siloxane remaining in the supernatant was quantified.
  • Analytical and Quantification Methods

    • Sample Analysis: The concentration of L5 and D6 in the liquid phase was typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) [1].
    • Computational Simulations: Molecular simulations employed a transferable united-atom force field to model siloxane molecules and their interactions with adsorbents like Metal-Organic Frameworks (MOFs). These simulations used molecular dynamics (MD) in the canonical ensemble (NVT) to predict properties like vapor-liquid equilibrium and adsorption behavior [3].

The experimental workflow for the batch adsorption studies can be visualized as follows:

Start Start: Prepare Adsorbent (MSW, Al-MCM-41, etc.) A Characterize Adsorbent (XRD, SEM, ICP-OES) Start->A B Prepare Siloxane Solution (L5, D6 in specified buffer) A->B C Batch Adsorption (Shaker, Controlled T/pH/Time) B->C D Centrifuge to Separate C->D E Analyze Supernatant (GC-MS) D->E End End: Data Analysis & Modeling (Isotherms, Kinetics) E->End

Key Insights for Researchers

  • Adsorbent Material is Crucial: The relative adsorption performance of L5 and D6 is not intrinsic but highly dependent on the adsorbent material. D6 is more strongly adsorbed onto complex environmental matrices like MSW, whereas L5 shows superior uptake in engineered mesoporous silica (Al-MCM-41). This reversal highlights the importance of selecting the right adsorbent for a specific application [2] [1].
  • Impact of Molecular Structure: The difference in adsorption is likely influenced by molecular geometry and flexibility. The linear structure of L5 may allow for different packing efficiencies within the pores of various materials compared to the larger, cyclic structure of D6 [2].
  • Consider Environmental Conditions: Parameters like pH, temperature, and the presence of co-contaminants (organic acids, ions) significantly impact adsorption efficiency. Experimental protocols must carefully control these variables to ensure reproducible and meaningful results [1].

References

method validation for Dodecamethylpentasiloxane quantification

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of Dodecamethylpentasiloxane (L5)

The table below summarizes the fundamental physicochemical properties of this compound, which are crucial for developing any quantification method [1] [2].

Property Value
CAS Registry Number 141-63-9 [1] [2]
Molecular Formula C₁₂H₃₆O₄Si₅ [1] [2]
Molecular Weight 384.84 g/mol [1]
Appearance Colorless liquid [1]
Density 0.9 ± 0.1 g/cm³ [1]
Boiling Point 284.4 ± 23.0 °C at 760 mmHg [1]
Melting Point -81 °C [1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C [1]

Analytical Methodologies for Siloxane Quantification

While direct validation data for L5 is sparse, the following table outlines common techniques and considerations for quantifying volatile methyl siloxanes (VMS), as evidenced in recent research [3] [4].

Aspect Technique / Note
Common Analytical Technique Gas Chromatography coupled with Mass Spectrometry (GC-MS/MS) [4].
Sample Preparation for Air Solid-phase extraction (SPE) using cartridges like EVOLUTE EXPRESS ABN [4].
Key Consideration Stability of VMS on sampling media; ABN cartridges showed improved stability compared to alternatives [4].
Application Example Used to measure atmospheric concentrations of L5 and other VMS congeners in urban air [4].
Related Method (VLE Data) Bubble-point pressure measurements for binary mixtures of siloxanes using a synthetic method with gravimetric preparation [3].

Proposed Workflow for Method Validation

To guide your method validation process, here is a generalized workflow that you can adapt and refine for quantifying this compound. The following diagram illustrates the key stages:

G start Start Method Validation p1 Define Analytical Objective start->p1 p2 Select & Optimize Method (e.g., GC-MS/MS) p1->p2 p3 Establish Validation Parameters p2->p3 p4 Execute Validation Experiments p3->p4 param1 • Specificity/Selectivity • Linearity & Range • Accuracy p3->param1 param2 • Precision (Repeatability,  Intermediate Precision) • Limit of Detection (LOD) • Limit of Quantification (LOQ) p3->param2 p5 Data Analysis & Acceptance Criteria p4->p5 end Method Validated & Documented p5->end

Key Experimental Protocols

Based on the literature, here are some detailed methodologies that can be relevant to your validation work:

  • Sample Preparation for Air Analysis: One study collected air samples using a low-volume air sampler pulling air at 0.3 slpm through EVOLUTE EXPRESS ABN solid-phase extraction cartridges. Before deployment, these cartridges were preconditioned by soaking in hexane, followed by washing with methylene chloride and hexane to ensure cleanliness [4].
  • Bubble-point Pressure Measurement: For thermodynamic property data, a synthetic method is employed. This involves preparing a mixture with a precisely known composition gravimetrically offline and loading it into an equilibrium cell. The pressure and temperature at the bubble-point are then measured directly. This method eliminates the need for complex sampling and compositional analysis during the experiment, simplifying the uncertainty analysis [3]. The following diagram visualizes this core apparatus setup:

G cell Equilibrium Cell pressure Pressure Transducer cell->pressure Measures temp Temperature Control (SPRT & Heating/Cooling) temp->cell Controls & Measures comp Mixture of Known Composition comp->cell

References

comparing linear and cyclic siloxane behavior

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Degradation in Fuel Cells

Research on Solid Oxide Fuel Cells (SOFCs) provides a direct, experimental comparison of how linear and cyclic siloxanes cause degradation. The following table summarizes key findings from a study that tested siloxanes with the same number of silicon atoms (L4 and D4) under identical conditions [1].

Feature Linear Siloxane (L4) Cyclic Siloxane (D4)
SOFC Degradation Rate Lower Higher
Silicon Deposition Amount Less More
Adsorption/Desorption on YSZ Lower adsorption, higher desorption Higher adsorption, lower desorption
Other Deposits Identified Silicon Dioxide (SiO₂), Silicon Carbide (SiC), Amorphous Carbon Silicon Dioxide (SiO₂), Silicon Carbide (SiC), Amorphous Carbon

Experimental Protocol [1]:

  • Cell Fabrication: Ni-YSZ anode-supported SOFCs were used. The anodes were fabricated by dry-pressing and sintering NiO and YSZ powders.
  • Contamination Setup: The experiment used a fuel mixture of H₂ and N₂. Certified concentrations of the siloxane impurities (5.034 ppmv L4 and 5.358 ppmv D4) were introduced into the fuel stream using mass flow controllers.
  • Testing Conditions: The stability tests were conducted at a temperature of 750°C.
  • Post-Test Analysis: After the experiments, the cells and separate YSZ pellets were analyzed using:
    • Scanning Electron Microscopy (SEM) and Wavelength Dispersive Spectroscopy (WDS) to examine surface morphology and elemental composition.
    • X-ray Diffraction (XRD) to identify crystalline deposition phases.
    • Raman Analysis to identify amorphous carbon and other non-crystalline deposits.

Environmental Presence in Indoor Dust

The concentration of siloxanes in indoor environments is a key metric for understanding human exposure. The table below shows the median concentrations of total siloxanes (TSi) found in indoor dust from a 12-country survey [2].

Country Median Concentration (ng/g)
Greece 2970
Japan 1550
South Korea 1440
China 1400
Colombia 1390
Kuwait 1050
Saudi Arabia 1030
Pakistan 970
India 960
Romania 900
Vietnam 830
United States 720

Experimental Protocol for Dust Analysis [2]:

  • Sample Collection: Indoor dust samples were collected from various countries between 2010 and 2014.
  • Extraction and Analysis: The dust samples were analyzed using gas chromatography coupled to mass spectrometry (GC-MS).
  • Compounds Measured: The study targeted the sum of 5 cyclic (D3-D7) and 11 linear (L4-L14) siloxane compounds.

Impact on Human Skin Barrier

Emerging research indicates that cyclic siloxanes can damage the human skin barrier, which is a critical consideration for dermal exposure. The following table contrasts the evidence for linear and cyclic siloxanes [3].

Aspect Linear Siloxanes Cyclic Siloxanes (D4, D5, D6)
Skin Barrier Damage Not reported in search results Evidence of irreversible damage
Key Structural Changes Not applicable Lacunae formation, corneocyte structure destruction, lipid lamellae destabilization
Analytical Technique Used Not applicable Digital Holographic Microscopy (DHM)

Experimental Protocol for Skin Barrier Assessment [3]:

  • Sample Preparation: The study used isolated human epidermis containing the stratum corneum.
  • Application: Test samples were treated with pure cyclic siloxanes (D4, D5, or D6), while control samples were left untreated.
  • Imaging and Analysis:
    • Technique: Digital Holographic Microscopy (DHM), a laser-based technique with low radiation power (200 μW/cm²) to avoid sample damage.
    • Measurements: DHM provided 3D phase images with axial nanometer resolution and lateral micrometer resolution to observe changes in the skin's surface topography and internal structure.
    • Key Metrics: The size of lacunae (gaps) formed in the skin and changes in the vertical profile of the stratum corneum were measured.

Experimental Workflow for Siloxane Comparison

For a comprehensive comparison of linear and cyclic siloxanes, the research approaches generally follow a structured workflow. The diagram below outlines the key stages of this process.

cluster_selection Sample Selection cluster_analysis Analysis Techniques Start Define Comparison Objective Step1 Sample Selection & Preparation Start->Step1 Step2 Apply Experimental Protocol Step1->Step2 Linear Linear Siloxane (e.g., L4) Step1->Linear Cyclic Cyclic Siloxane (e.g., D4) Step1->Cyclic Step3 Post-Experiment Analysis Step2->Step3 Step4 Data Synthesis & Comparison Step3->Step4 Tech1 Electrochemical Characterization Step3->Tech1 Tech2 Electron Microscopy (SEM/WDS) Step3->Tech2 Tech3 Spectroscopy (XRD, Raman) Step3->Tech3 Tech4 Advanced Imaging (e.g., DHM) Step3->Tech4 End Report Findings Step4->End

This workflow synthesizes the methodologies from the cited studies. The specific path depends on the research focus, such as SOFC degradation [1] following the route through Electrochemical Characterization and Electron Microscopy, or skin barrier impact [3] utilizing Advanced Imaging.

Key Comparison Insights

Based on the available data, here are the core distinctions for your guide:

  • Degradation Potential: In high-temperature applications like SOFCs, cyclic siloxanes (D4) are more detrimental than their linear counterparts (L4) due to higher deposition rates and a stronger tendency to adsorb onto surfaces [1].
  • Environmental Presence: Both linear and cyclic siloxanes are ubiquitous in indoor environments across the globe, with concentrations varying significantly by region [2].
  • Biological Interaction: Specific cyclic siloxanes (D4, D5, D6) can cause irreversible damage to the skin barrier, compromising its protective function. This is a critical consideration for topical products and dermal exposure risk assessment [3].

References

Biomechanical and Clinical Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes findings from computational and clinical studies on materials used in spinal fusion devices, which are central to L5 extraction and fusion procedures.

Material/Device Key Performance Characteristics Clinical/Mechanical Outcomes Considerations for Use
Titanium Alloy Cages [1] High stiffness (Elastic modulus ~110 GPa); superior mechanical stability; porous structures promote bone ingrowth. Greater reduction in Range of Motion (ROM); more uniform stress distribution on endplates; reduced subsidence risk; enhanced osseointegration. Higher elastic modulus can cause "stress shielding"; ideal where maximum initial stability is key (e.g., osteoporotic bone).
PEEK Cages [2] [1] Elastic modulus (~3-4 GPa) closer to bone; radiolucent; chemically inert/bio-inert. Less ROM reduction vs. titanium; less uniform stress distribution; lower subsidence risk in osteoporotic bone due to load-sharing. Bio-inertness can limit bone integration; performance depends on bone quality.
Ceramics & CFR-PEEK (for ISP Devices) [2] High stiffness (e.g., Zirconia, Alumina); CFR-PEEK can be tailored for stiffness. Stiffer materials (ceramics, CFR-PEEK) reduce stress in adjacent vertebrae, lowering fracture risk. Primarily used in posterior Interspinous Process Devices (ISP), not interbody fusion.
Compliant Polymers (for ALIF Spacers) [2] More compliant (e.g., PEEK, PEKK). Softer, more compliant materials offer better performance in osteoporotic spines due to improved load-sharing. Used in Anterior Lumbar Interbody Fusion (ALIF) spacers.

Experimental Protocols from Cited Research

For your evaluation, here are the methodologies from the studies that generated the comparative data.

  • Finite Element Analysis (FEA) Protocol: The studies used a validated protocol to ensure findings were comparable [2] [1].

    • Model Construction: A 3D model of the L4-L5 spinal segment was developed from CT scans of a healthy adult male, including vertebrae (cortical and cancellous bone, endplates), intervertebral discs (nucleus pulposus, annulus fibrosus), facet joints, and key ligaments [2] [1].
    • Material Assignment: Linear elastic properties were assigned to bony tissues, and a bi-linear model was used for ligaments. Implant materials (Titanium, PEEK, ceramics, polymers) were assigned properties from established literature [2] [1].
    • Surgical Simulation: The models simulated implantation of ALIF spacers or ISP devices into the validated spinal model [2].
    • Loading Conditions: The models were subjected to physiological loads simulating moments in flexion, extension, lateral bending, and axial rotation [2] [1].
    • Output Analysis: Key biomechanical metrics analyzed included the Range of Motion (ROM) at the operated segment, stress distribution on the implant and bone, and bone strain to assess fracture risk [2] [1].
  • AI Predictive Modeling: One study added a second phase using the FEA-generated dataset. They trained 18 machine learning regression models to predict biomechanical outcomes based on material properties and loading conditions. Models like Multilayer Perceptron (MLP), Support Vector Regression (SVR), and XGBoost achieved high predictive accuracy, offering a tool for rapid performance estimation without new simulations [2].

Material Selection Pathway for Spinal Devices

Based on the comparative analysis, the following decision pathway can guide the selection of appropriate materials for spinal devices, which is central to L5 extraction and fusion procedures. The diagram below illustrates the key decision points.

G Start Start: Spinal Device Material Selection DeviceType What is the primary device type? Start->DeviceType ISPDevice Interspinous Process Device (ISP) DeviceType->ISPDevice ALIFSpacer Anterior Lumbar Interbody Fusion (ALIF) Spacer DeviceType->ALIFSpacer BoneQuality What is the patient's bone quality? ISPDevice->BoneQuality For adjacent vertebrae protection RecCompliant Recommendation: Compliant Materials - PEEK - PEKK ALIFSpacer->RecCompliant General performance in osteoporotic spine SubDecision Is maximum initial stability or osseointegration critical? ALIFSpacer->SubDecision Further consideration NormalBone Normal Bone Quality BoneQuality->NormalBone OsteoporoticBone Osteoporotic Bone BoneQuality->OsteoporoticBone RecStiff Recommendation: Stiffer Materials - Ceramics (Zirconia, Alumina) - CFR-PEEK (60%) NormalBone->RecStiff OsteoporoticBone->RecStiff Still recommended to reduce fracture risk RecTitanium Recommendation: Titanium Alloy - Superior initial stability - Enhanced osseointegration RecPEEK Recommendation: PEEK - Better load-sharing - Lower subsidence risk NeedStability Max Stability Required SubDecision->NeedStability NeedIntegration Superior Osseointegration Required SubDecision->NeedIntegration NeedStability->RecTitanium NeedIntegration->RecTitanium

Interpretation and Future Research Directions

The provided data and pathway highlight that material choice is a balance between achieving immediate mechanical stability and promoting long-term biological fusion, all while considering patient-specific factors like bone quality.

  • Clinical Translation: The computational models strongly suggest that Titanium alloy cages may provide superior initial stability, which is crucial during the early post-operative healing phase. In contrast, PEEK's compatibility with osteoporotic bone might make it a preferable choice for patients with poor bone quality [2] [1].
  • Research Gaps and Future Work: A primary limitation in the current literature is the lack of direct, long-term clinical studies comparing these materials head-to-head in a specific L5 extraction technique. Future research should focus on:
    • Prospective Clinical Trials comparing PEEK and porous Titanium cages in standardized L5 extraction procedures, tracking fusion rates, patient-reported outcomes, and complication rates over time.
    • Exploring Hybrid Materials like HA-PEEK or surface-modified PEEK that aim to combine the favorable bone-like stiffness of PEEK with the osteogenic properties of titanium.
    • Validating AI Models prospectively in clinical settings to assess their utility in predicting patient-specific surgical outcomes based on pre-operative data [2].

References

Method Detection Limit Comparison for Dodecamethylpentasiloxane

Author: Smolecule Technical Support Team. Date: February 2026

The data below is from a 2019 study that developed and compared three methods for detecting volatile methylsiloxanes, including dodecamethylpentasiloxane (L5), in food-contact silicone rubber products [1].

Method Acronym Method Detection Limit (MDL) for L5
Purge and Trap - Gas Chromatography - Mass Spectrometry P&T-GC-MS 0.011 mg/kg
Headspace Solid-Phase Microextraction - Gas Chromatography - Mass Spectrometry HS-SPME-GC-MS 0.085 mg/kg
Ultrasound-Assisted Solvent Extraction - Gas Chromatography - Mass Spectrometry UASE-GC-MS 0.120 mg/kg

From this comparison, the P&T-GC-MS method demonstrated the highest sensitivity for detecting L5, with a detection limit approximately 8 to 11 times lower than the other methods [1].

Detailed Experimental Protocols

Here is a detailed breakdown of the key experimental steps for each method as described in the study [1].

Purge and Trap - Gas Chromatography - Mass Spectrometry (P&T-GC-MS)
  • Sample Preparation: Silicone rubber samples were cut into pieces of about 2 mm × 2 mm. A 0.1 g sample was weighed and placed into the P&T sampler.
  • Purge & Trap Process: The sample was purged with high-purity nitrogen at 40°C for 20 minutes. Volatile compounds were transferred and trapped in a cartridge containing Tenax, silica gel, and carbon molecular sieve.
  • Desorption & Analysis: The trap was heated at 250°C for 2 minutes to desorb the compounds, which were then transferred to the GC-MS system for analysis.
  • GC-MS Conditions:
    • GC Column: DB-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness)
    • Temperature Program: 40°C to 200°C at 15°C/min, then to 290°C at 30°C/min.
    • MS: Electron Impact (EI) ion source, operated in Selected Ion Monitoring (SIM) mode.
Headspace Solid-Phase Microextraction - Gas Chromatography - Mass Spectrometry (HS-SPME-GC-MS)
  • Sample Preparation: A 0.1 g sample (similarly cut) was placed in a 20 mL headspace vial.
  • SPME Extraction: The vial was heated at 80°C for 30 minutes. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber was then exposed to the headspace for 40 minutes to adsorb analytes.
  • Desorption & Analysis: The fiber was thermally desorbed in the GC injection port at 270°C for 5 minutes. The same GC-MS conditions as the P&T method were used.
Ultrasound-Assisted Solvent Extraction - Gas Chromatography - Mass Spectrometry (UASE-GC-MS)
  • Sample Preparation: A 0.5 g sample (similarly cut) was placed in a 15 mL centrifuge tube.
  • Solvent Extraction: 10 mL of n-hexane was added, and the tube was ultrasonicated at 30°C for 30 minutes.
  • Analysis: 1 μL of the extract was injected into the GC-MS system in split mode. The same GC-MS conditions were used, with the exception of the injection.

The workflow below visually summarizes the key steps of these three analytical methods:

Methodology Insights for Researchers

  • Superior Performance of P&T-GC-MS: The study concluded that the P&T method was the most effective for analyzing volatile methylsiloxanes like L5 in solid samples, offering not only the lowest detection limits but also higher recoveries and better repeatability compared to HS-SPME and UASE [1].
  • Background Contamination is Key: A critical challenge in analyzing siloxanes at low levels is background contamination from silicone-based materials used in the lab (e.g., GC septa, SPME fiber coatings, o-rings). The cited study rigorously controlled for this by running blank samples and subtracting background levels, a practice essential for obtaining accurate results [1].
  • Applicability to Other Matrices: While the data above is for silicone rubber, a 2025 study confirms that HS-SPME-GC-MS is a modern, sensitive, and solvent-free technique favored for detecting siloxanes in water samples, achieving detection limits in the ng/L range [2].

References

correlation between VOC and L5 siloxane content

Author: Smolecule Technical Support Team. Date: February 2026

Documented Levels of L5 Siloxane

The following table summarizes the quantitative data available for L5 siloxane in recent studies. Please note that the contexts are different (outdoor urban air vs. indoor experimental use), which influences the concentration levels.

Context L5 Concentration Other Siloxanes Measured Key Correlations/Observations Source
Outdoor Urban Air (NYC, Summer) Median: 2.5 ng m⁻³ D3, D4, D5, D6, L7 Concentrations of L5, L7, D4, D5, and D6 were significantly lower during the day than at night, consistent with daytime oxidation by hydroxyl (OH) radicals [1]. [1]
Indoor Hair Care Experiments Emission Factors (EF): Not specifically broken down for L5 D4, D5, D6 The study confirmed that D5 dominated VOC emissions. Emission factors for total cVMS ranged from 110–1500 mg/person and were influenced by product type, styling tool temperature, and hair length [2]. [2]

Experimental Protocols for Measurement

The studies provide detailed methodologies for detecting and quantifying siloxanes like L5 in different environments.

  • Field Sampling of Outdoor Urban Air [1]:

    • Sample Collection: Air samples were collected using a low-volume air sampler equipped with solid-phase extraction (EVOLUTE EXPRESS ABN) cartridges.
    • Sample Analysis: The collected samples were analyzed using Gas Chromatography with Triple Quadrupole Tandem Mass Spectrometry (GC-MS/MS).
    • Sampling Regimen: Samples were taken 3-5 times per day over approximately one month to capture diurnal variations.
  • Real-Time Indoor Emission Measurement [2]:

    • Experimental Setup: Experiments were conducted in a controlled residential indoor environment (a tiny house laboratory) to simulate real-world hair care routines.
    • Analytical Instrumentation: A Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS) was used for real-time, high-resolution measurement of volatile organic compounds, including siloxanes.
    • Data Utilization: The real-time concentration data was used in conjunction with a material balance model to calculate emission factors for the activities.

Pathways and Experimental Workflows

The diagram below outlines the general pathway of siloxanes like L5 from source to eventual fate in the atmosphere, which helps explain the observed diurnal concentration patterns.

siloxane_pathway PCP_Use Personal Care Product (PCP) Use Indoor_Emission Indoor Emission PCP_Use->Indoor_Emission Outdoor_Release Release to Outdoor Air Indoor_Emission->Outdoor_Release Day_Night Day vs. Night Cycle Outdoor_Release->Day_Night OH_Oxidation Oxidation by OH Radicals Day_Night->OH_Oxidation Daytime High_Night_Conc Higher Nighttime Concentration Day_Night->High_Night_Conc Nighttime Low_Day_Conc Lower Daytime Concentration OH_Oxidation->Low_Day_Conc

Interpretation of Available Evidence

  • The primary correlation established for L5 siloxane is not with other VOCs, but with atmospheric chemistry and time of day. The lower daytime concentrations are a direct result of its reaction with hydroxyl radicals, a primary degradation pathway [1].
  • Emission sources are strongly linked to the use of personal care and hair care products, with emissions increasing with factors like population density and the use of high-heat styling tools [1] [2].
  • For a comparison guide, the most robust data currently available is for comparing the relative concentrations and behaviors of different siloxane congeners (e.g., L5 vs. D5) rather than between L5 and non-siloxane VOCs.

References

comparative adsorption affinity L5 and D6 siloxanes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Adsorption Data

The table below summarizes key experimental data for the adsorption of L5 and D6 siloxanes on different adsorbents.

Adsorbent Material Adsorption Capacity for L5 Adsorption Capacity for D6 Experimental Conditions Source Reference
Al-MCM-41(10) (Al-doped mesoporous silica) 0.479 mmol g⁻¹ 0.045 mmol g⁻¹ Liquid phase, 25°C, single-component [1]
Municipal Solid Waste (MSW) 0.677 μg g⁻¹ 15.864 μg g⁻¹ Aqueous solution (landfill leachate), pH 5-5.5, 30°C [2]
Municipal Solid Waste (MSW) — (Lower affinity) — (Higher affinity) The adsorption behavior was better described by the Langmuir-Freundlich model, indicating a stronger affinity of D6 for MSW. [2]

This data shows that the affinity can reverse based on the adsorbent environment:

  • In engineered materials like Al-MCM-41 designed for purification, the linear L5 siloxane demonstrates a significantly higher adsorption capacity than the cyclic D6 [1].
  • In a complex environmental matrix like municipal solid waste (MSW) in a landfill, the cyclic D6 siloxane shows a stronger affinity and much higher adsorption capacity than the linear L5 [2].

Detailed Experimental Protocols

For researchers seeking to replicate or understand these studies, here are the methodologies used in the cited works.

Protocol for Adsorption on Al-MCM-41

This study evaluated siloxane adsorption in the liquid phase [1].

  • Adsorbent Preparation: Al-MCM-41 materials with different silicon-to-aluminum ratios (pure silica, Al=1.3, and Al=4.4) were synthesized using the sol-gel method. The materials were characterized with techniques including XRD, SEM-EDS, FT-IR, N₂ adsorption-desorption at 77 K, and NH₃-TPD.
  • Adsorption Experiment: Batch adsorption studies were conducted at 25°C. A known amount of adsorbent was placed in contact with a siloxane solution for a set time.
  • Analysis: The concentration of siloxanes (L5, D4, D5, D6) was measured after the adsorption process to determine the capacity. The kinetics of the process were found to follow a pseudo-first-order model.
Protocol for Adsorption on Municipal Solid Waste (MSW)

This study investigated adsorption from synthetic landfill leachate [2].

  • Adsorbent Preparation: MSW was collected from a landfill site, air-dried, ground, and sieved to a 4 mm particle size. It was characterized for elemental composition (via ICP-OES after acid digestion), moisture content, and organic matter content.
  • Adsorption Experiment: Batch experiments were conducted in an air-temperature-controlled shaker at 150 rpm. For isotherm studies, 10 g of MSW sample was mixed with 50 mL of a siloxane solution (initial concentration of ~20 ppb for both L5 and D6) at various contact times.
  • Analysis: After centrifugation, the supernatant was analyzed for residual siloxane concentration. The adsorption data were fitted to various models, with the Langmuir-Freundlich model providing the best fit.

Key Factors Influencing Adsorption Affinity

The reversal in adsorption affinity between L5 and D6 can be attributed to several factors related to the adsorbent and the adsorbate:

  • Molecular Geometry and Porosity: A fundamental factor is the match between the siloxane molecule and the adsorbent's pore structure. Research indicates that adsorption affinity relies on the size of the siloxane molecule and the adsorbent pore size [3]. The linear L5 molecule may access pores in Al-MCM-41 that the larger cyclic D6 molecule cannot, leading to higher capacity for L5 [1]. Conversely, the complex and heterogeneous surface of MSW may present different sites that favor the cyclic structure.

  • Adsorbent Acidity and Surface Chemistry: The surface properties of the adsorbent play a critical role. The Al-MCM-41 study concluded that adsorbent acidity was a key influencing factor [1]. Introducing aluminum into the silica framework creates acid sites that can interact differently with linear and cyclic compounds.

  • Environmental Conditions in Landfills: For MSW adsorption, the study found that conditions like pH and temperature significantly impact affinity. The maximum adsorption for D6 and L5 on MSW occurred at pH 5.0 and 5.5, respectively, and at an optimal temperature of 30°C [2]. The presence of organic acids and inorganic ions in the leachate was also found to suppress adsorption [2].

Experimental Workflow for Siloxane Adsorption Studies

The following diagram outlines a generalized experimental workflow for conducting batch adsorption studies, synthesizing the protocols from the search results.

Start Start Experiment Prep Adsorbent Preparation Start->Prep Char Adsorbent Characterization Prep->Char Batch Batch Adsorption Setup Char->Batch Equil Equilibration Batch->Equil Anal Analysis of Supernatant Equil->Anal Model Data Fitting & Modeling Anal->Model

Conclusions and Research Implications

  • No Single Winner: The adsorption affinity of L5 versus D6 is not intrinsic to the molecules alone but is a function of the specific adsorbent material and the environmental conditions.
  • Material Design is Key: For targeted siloxane removal, the adsorbent must be designed or selected with the specific siloxane contaminant and application environment in mind.

For industrial applications like biogas purification, emerging materials like Metal-Organic Frameworks (MOFs) show promise due to their high selectivity, high adsorption capacity, and efficient regeneration, overcoming some limitations of traditional activated carbon [4]. Computational studies using transferable force fields are also being developed to predict siloxane adsorption in novel materials, accelerating adsorbent screening and design [5].

References

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Physical Description

Liquid
Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS]

Color/Form

Colorless liquid
Liquid

Hydrogen Bond Acceptor Count

4

Exact Mass

384.14599230 Da

Monoisotopic Mass

384.14599230 Da

Boiling Point

230 °C
BP: 229 °C at 710 mm Hg

Heavy Atom Count

21

Density

0.8755 g/cu cm at 20 °C

LogP

log Kow = 9.41

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.
Hazardous decomposition products formed under fire conditions: Carbon oxides, silicon oxides.

Melting Point

-80 °C

UNII

0QDQ2VQ5YJ

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 170 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 209 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dodecamethylpentasiloxane is a colorless liquid. It is practically insoluble in water. USE: Dodecamethylpentasiloxane is used to make silicone oils and as a petroleum lubricating oil ingredient. It is used in a limited number of sunscreen products. EXPOSURE: Workers that use dodecamethylpentasiloxane may breathe in mists or have direct skin contact. The general population may be exposed when using some sunscreens containing this chemical and by breathing in contaminated air and eating contaminated fish. If dodecamethylpentasiloxane is released to the environment, it will be broken down in air. Dodecamethylpentasiloxane released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces; however adhesion to soil and sediment particles will interfere with this process. It is not expected to move through soil. It is expected to build up in fish. RISK: Data on the potential for dodecamethylpentasiloxane to produce toxic effects in humans were not available. Dodecamethylpentasiloxane is not a skin irritant and does not cause allergic skin reactions in laboratory animals. No toxic effects were observed in laboratory animals following repeated oral or inhalation exposures to high levels of dodecamethylpentasiloxane. No toxic effects were observed in laboratory animals following direct skin exposure to high levels for 24 hours. Data on the potential for dodecamethylpentasiloxane to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for dodecamethylpentasiloxane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.50X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

141-63-9

Wikipedia

Dodecamethylpentasiloxane

General Manufacturing Information

Synthetic Rubber Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Inorganic Chemical Manufacturing
Pentasiloxane, 1,1,1,3,3,5,5,7,7,9,9,9-dodecamethyl-: ACTIVE
Silicone fluids are used as damping fluids, dielectric fluids, polishes, cosmetic and personal care additives, textile finishes, hydraulic fluids, paint additives, photocopy fuser oils, and heat-transfer oils. /Silicone fluids/

Analytic Laboratory Methods

We have developed a sensitive method for the detection, characterization, and quantitation of low molecular weight silicones using gas chromatography coupled with atomic emission detection (GC/AED) and gas chromatography/ mass spectrometry (GC/MS). Using this approach, we have detected 12 distinct silicon-containing peaks in PDMS-V poly(dimethylsiloxane) oil by GC/AED, and we have used GC/MS analysis to identify some of the abundant peaks by MS spectral matching. Polydimethylpolysiloxanes contain 37.8% silicon; therefore, the amount of poly(dimethylsiloxane) in each peak can be calculated from its silicon content. The first three GC peaks from PDMS-V were identified as dodecamethylpentasiloxane, tetradecamethylhexasiloxane, and hexadecamethylheptasiloxane using Wiley Mass Spectral Library match (> 90%). Peaks 4-12 could not be matched unequivocally with the spectral library but showed ionic fragments characteristic of PDMS (73, 147, 221, 281, 295, and 369 amu). The detection limit for silicones using GC/AED and GC/MS systems was found to be 80 and 10 pg/uL, respectively. Studies were conducted using mouse liver homogenates spiked with varying amounts of PDMS-V, and the recovery was found to be greater than 90% over a wide range of PDMS-V concentrations. This method appears to work equally well for both linear and cyclic poly(dimethylsiloxane)s. Thus, the methodology described here has the potential to allow the measurement of less than 1 microgram of silicone/g of biological tissue. The overall goal of this research is to establish and validate a methodology by which the unequivocal identification and quantitation of poly(dimethylsiloxane)s can be accomplished.

Clinical Laboratory Methods

We have developed a sensitive method for the detection, characterization, and quantitation of low molecular weight silicones using gas chromatography coupled with atomic emission detection (GC/AED) and gas chromatography/ mass spectrometry (GC/MS). Using this approach, we have detected 12 distinct silicon-containing peaks in PDMS-V poly(dimethylsiloxane) oil by GC/AED, and we have used GC/MS analysis to identify some of the abundant peaks by MS spectral matching. Polydimethylpolysiloxanes contain 37.8% silicon; therefore, the amount of poly(dimethylsiloxane) in each peak can be calculated from its silicon content. The first three GC peaks from PDMS-V were identified as dodecamethylpentasiloxane, tetradecamethylhexasiloxane, and hexadecamethylheptasiloxane using Wiley Mass Spectral Library match (> 90%). Peaks 4-12 could not be matched unequivocally with the spectral library but showed ionic fragments characteristic of PDMS (73, 147, 221, 281, 295, and 369 amu). The detection limit for silicones using GC/AED and GC/MS systems was found to be 80 and 10 pg/microL, respectively. Studies were conducted using mouse liver homogenates spiked with varying amounts of PDMS-V, and the recovery was found to be greater than 90% over a wide range of PDMS-V concentrations. This method appears to work equally well for both linear and cyclic poly(dimethylsiloxane)s. Thus, the methodology described here has the potential to allow the measurement of less than 1 microgram of silicone/g of biological tissue. The overall goal of this research is to establish and validate a methodology by which the unequivocal identification and quantitation of poly(dimethylsiloxane)s can be accomplished.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 10: Combustible liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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